Azido-PEG8-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJVYAMFTUKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG8-NHS Ester: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, proteomics, and drug development. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The NHS ester facilitates covalent linkage to primary amines on biomolecules, while the azide group enables highly specific "click chemistry" reactions. The hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1][2][3][4] This unique combination of functionalities makes this compound an invaluable reagent for a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the synthesis of proteolysis-targeting chimeras (PROTACs), and the fluorescent labeling of proteins and cells.[5] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this crosslinker.
| Property | Value | References |
| Chemical Formula | C₂₃H₄₀N₄O₁₂ | |
| Molecular Weight | 564.59 g/mol | |
| CAS Number | 1204834-00-3 | |
| Purity | Typically >95% | |
| Appearance | Colorless oil or solid | |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG spacer imparts water solubility to the conjugated product. | |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester. | |
| Reactivity | NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds. The azide group reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC) to form a stable triazole linkage. |
Key Applications and Experimental Protocols
The versatility of this compound allows for its use in a multitude of bioconjugation strategies. Below are detailed protocols for two of its most prominent applications.
Two-Step Protein Labeling with a Fluorescent Dye
This protocol outlines a general procedure for the covalent attachment of a fluorescent dye to a protein of interest using this compound and a corresponding alkyne-modified fluorophore. This two-step approach offers greater control and flexibility compared to direct labeling with a dye-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
Procedure:
Step 1: Azide Labeling of the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer. The resulting azide-labeled protein is now ready for the click chemistry reaction.
Step 2: Click Chemistry Reaction with Alkyne-Dye
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction Mixture: In a microcentrifuge tube, add the following in order:
-
Azide-labeled protein (from Step 1)
-
Alkyne-dye stock solution (to a final 2- to 5-fold molar excess over the protein)
-
THPTA stock solution (to a final concentration of 1 mM)
-
A premix of CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the general workflow for constructing an ADC using this compound to link a cytotoxic drug to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Alkyne-modified cytotoxic drug
-
Click chemistry reagents (as described in the previous protocol)
-
Reaction and purification buffers
Procedure:
-
Antibody Modification: React the mAb with this compound following the procedure outlined in "Step 1: Azide Labeling of the Protein" above. The molar excess of the linker may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Drug-Linker Conjugation: Perform a click chemistry reaction between the azide-modified antibody and the alkyne-functionalized cytotoxic drug, as detailed in "Step 2: Click Chemistry Reaction with Alkyne-Dye."
-
Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug and linker. Characterize the ADC for its DAR, purity, and binding affinity to its target antigen.
Visualizing Experimental Workflows and Signaling Pathways
The use of this compound is often a key step in a larger experimental workflow designed to probe or manipulate biological systems. The following section provides a visual representation of such a workflow using the Graphviz DOT language.
Experimental Workflow: Targeting the EGFR Signaling Pathway with an ADC
This diagram illustrates the conceptual workflow for synthesizing an antibody-drug conjugate (ADC) using this compound and its subsequent use to target cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR). The ADC, upon binding to EGFR, is internalized, leading to the release of the cytotoxic drug and induction of apoptosis.
Conclusion
This compound is a powerful and versatile chemical tool that facilitates the precise and efficient conjugation of biomolecules. Its well-defined structure, including the hydrophilic PEG spacer, offers significant advantages in terms of solubility and biocompatibility of the resulting conjugates. The dual reactivity of the NHS ester and the azide group enables a wide range of applications, from fundamental research in proteomics and cell biology to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and conceptual workflow provided in this guide serve as a valuable resource for researchers looking to leverage the capabilities of this compound in their work. As the fields of bioconjugation and targeted drug delivery continue to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.
References
An In-depth Technical Guide to Azido-PEG8-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, Azido-PEG8-NHS ester has emerged as a critical tool in the field of bioconjugation. This heterobifunctional crosslinker provides a versatile platform for the precise engineering of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a wide range of applications in drug discovery, diagnostics, and fundamental biological research.
This guide offers a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols for utilizing this compound.
Core Properties and Chemical Structure
This compound is characterized by its well-defined structure, which imparts specific functionalities crucial for bioconjugation. The molecule consists of three key components:
-
Azide Group (-N3): This functional group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide can readily react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic and flexible spacer. This component enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of modified biomolecules by minimizing immunogenicity and increasing hydrodynamic volume.[3][4]
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[5] This reaction proceeds efficiently under physiological pH conditions.
The combination of these functionalities in a single molecule allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecular structures.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C23H40N4O12 | |
| Molecular Weight | 564.58 g/mol | |
| CAS Number | 1204834-00-3 | |
| Purity | >90% - 98% | |
| Appearance | Solid or viscous liquid; colorless oil | |
| Solubility | DMSO, DMF, DCM, Methylene chloride, Acetonitrile | |
| Storage Conditions | -20°C, under inert atmosphere | |
| dPEG® Spacer Length | 28 atoms, 32.2 Å |
Experimental Protocols
The utility of this compound is best demonstrated through its application in various experimental workflows. Below are detailed methodologies for key experiments.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. It is crucial to bring the reagent vial to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester. Do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Characterization: Characterize the resulting azide-functionalized protein to determine the degree of labeling using techniques such as mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-labeled protein and an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a drug or fluorescent probe)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 50-100 mM in water or DMSO/water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-labeled protein with the alkyne-containing molecule. A slight molar excess of the alkyne molecule is often used.
-
Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO4 solution with the ligand solution. A 1:2 to 1:5 molar ratio of Cu(II) to ligand is common. Allow this mixture to stand for a few minutes.
-
Reaction Initiation: Add the copper/ligand premix to the solution containing the azide and alkyne.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by techniques like LC-MS or SDS-PAGE.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction, which is ideal for applications in living systems where copper toxicity is a concern.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-labeled protein and the strained alkyne-containing molecule in the reaction buffer. It is recommended to use a slight molar excess of the strained alkyne.
-
Conjugation Reaction: Mix the solutions of the azide and the strained alkyne. No catalyst is required for this reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
Purification: Purify the conjugate using an appropriate method, such as SEC, to remove any unreacted starting materials.
Applications in Drug Development
This compound is particularly valuable in the construction of sophisticated therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the drug payload to the antibody. The general workflow involves:
-
Labeling the antibody with the azide group using the NHS ester functionality (Protocol 1).
-
Attaching the cytotoxic drug, which has been modified with an alkyne, to the azide-labeled antibody via a click chemistry reaction (Protocol 2 or 3).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand. The synthesis can be approached by:
-
Reacting the NHS ester with an amine-containing E3 ligase ligand.
-
Using the azide group to "click" onto an alkyne-modified target protein ligand.
References
The Crucial Role of PEG Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This precision is achieved through the synergistic combination of a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component that dictates the overall stability, efficacy, and safety of the ADC.[3][4] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[] This in-depth technical guide explores the multifaceted role of PEG linkers in ADC development, providing a comprehensive overview of their types, impact on therapeutic performance, and the experimental methodologies used for their evaluation.
The Function and Properties of PEG Linkers
Polyethylene glycol is a hydrophilic, non-toxic, and non-immunogenic polymer that offers several advantages when incorporated into ADC linkers. Its primary functions are to enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce immunogenicity. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation. The inclusion of a hydrophilic PEG linker can mitigate these issues, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's desirable properties.
PEG linkers can be broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable.
-
Cleavable PEG Linkers: These linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins overexpressed in tumors), reduction of disulfide bonds in the reducing intracellular environment, or hydrolysis in the acidic environment of endosomes and lysosomes. The ability to release the unmodified payload can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
-
Non-cleavable PEG Linkers: In contrast, non-cleavable linkers remain intact, and the payload is released through the complete degradation of the antibody backbone within the lysosome. This results in the release of the payload with the linker and a residual amino acid attached. Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of an ADC. Generally, increasing the PEG linker length can lead to improved pharmacokinetics, but may also impact in vitro potency.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Linker Type | PEG Units | Half-life (t1/2) | Area Under the Curve (AUC) | Clearance | Reference |
| Non-PEGylated | 0 | Baseline | Baseline | Baseline | |
| PEGylated | 2 | Increased vs. Non-PEGylated | Increased vs. Non-PEGylated | Decreased vs. Non-PEGylated | |
| PEGylated | 4 | Similar to PEG2 | Similar to PEG2 | Similar to PEG2 | |
| PEGylated | 8 | Significantly Increased vs. PEG4 | Significantly Increased vs. PEG4 | Significantly Decreased vs. PEG4 | |
| PEGylated | 12 | Similar to PEG8 | Similar to PEG8 | Similar to PEG8 | |
| PEGylated | 24 | Similar to PEG8 | Similar to PEG8 | Similar to PEG8 | |
| Affibody-MMAE | 0 kDa | 19.6 min | - | - | |
| Affibody-PEG-MMAE | 4 kDa | 2.5-fold increase vs. 0 kDa | - | - | |
| Affibody-PEG-MMAE | 10 kDa | 11.2-fold increase vs. 0 kDa | - | - |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Size | Cytotoxicity Reduction (vs. no PEG) | Reference |
| ZHER2-SMCC-MMAE | 0 kDa | - | |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5-fold to 6.5-fold | |
| ZHER2-PEG10K-MMAE | 10 kDa | 22-fold to 22.5-fold |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Linker | PEG Units | Tumor Weight Reduction | Reference |
| Non-PEGylated | 0 | 11% | |
| PEGylated | 2 | 35-45% | |
| PEGylated | 4 | 35-45% | |
| PEGylated | 8 | 75-85% | |
| PEGylated | 12 | 75-85% | |
| PEGylated | 24 | 75-85% |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with PEG linkers. Below are representative protocols for key experiments.
Synthesis of a PEGylated Antibody-Drug Conjugate
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized PEG-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Storage buffer (e.g., PBS or histidine buffer)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP solution to achieve partial or full reduction of the interchain disulfide bonds.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Conjugation:
-
Add the maleimide-functionalized PEG-payload to the reduced antibody solution. The molar excess of the payload will influence the final DAR.
-
Incubate the reaction at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-2 hours).
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
Incubate for a short period (e.g., 20-30 minutes) at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload, excess quenching reagent, and other small molecules.
-
Alternatively, protein A chromatography can be used to specifically capture the antibody and ADC.
-
-
Buffer Exchange:
-
Exchange the purified ADC into a formulation buffer suitable for storage.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, homogeneity, and consistency of the purified ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Principle: Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas gives the average DAR.
-
-
Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC).
-
Principle: Separates molecules based on their size. The presence of high molecular weight species indicates aggregation.
-
-
In Vitro Cytotoxicity Assay:
-
Method: Cell-based viability assay (e.g., using CellTiter-Glo®).
-
Procedure:
-
Plate target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Measure cell viability using a luminescent or colorimetric reagent.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
-
Pharmacokinetic (PK) Analysis:
-
Method: In vivo study in a relevant animal model (e.g., mice or rats).
-
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points post-injection.
-
Isolate plasma from the blood samples.
-
Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).
-
-
Signaling Pathways and Logical Relationships in ADC Design
The efficacy of an ADC is not solely dependent on the linker and payload but also on the biological context of the target antigen and the downstream signaling pathways it regulates.
ADC Mechanism of Action and Signaling
ADCs exert their cytotoxic effects through a series of steps that involve key cellular pathways.
Caption: General mechanism of action for an antibody-drug conjugate.
Some antibodies used in ADCs, such as trastuzumab, can also inhibit downstream signaling pathways like the PI3K/Akt pathway, providing an additional anti-tumor effect.
Logical Relationships in ADC Design
The optimal design of an ADC requires careful consideration of the interplay between its three components.
References
An In-depth Technical Guide to Azido-PEG8-NHS Ester for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG8-NHS ester, a versatile heterobifunctional crosslinker, and its applications in the rapidly evolving field of click chemistry. We will delve into its chemical properties, detailed experimental protocols, and its role in bioconjugation, with a focus on antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a chemical reagent that features three key components: an azide group (N3), an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules with high specificity and efficiency.
The azide group is a key participant in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with biological processes.[1]
The polyethylene glycol (PEG) spacer is a hydrophilic and biocompatible chain that enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2] The eight repeating units of ethylene glycol in this compound provide a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues in proteins and antibodies.[3] This reaction forms a stable and irreversible amide bond.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes key quantitative data for this reagent.
| Property | Value | Reference |
| Molecular Formula | C23H40N4O12 | [2] |
| Molecular Weight | 564.58 g/mol | |
| Purity | > 90% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Temperature | -20°C |
Core Applications in Click Chemistry
The dual functionality of this compound allows for a two-step bioconjugation strategy. First, the NHS ester reacts with a primary amine on a target molecule, such as a protein or antibody. This introduces an azide-functionalized PEG linker onto the target. In the second step, the azide group can be "clicked" with a molecule containing an alkyne group, enabling the precise and stable conjugation of a wide range of payloads, including drugs, fluorescent dyes, or other biomolecules.
This reagent is particularly valuable in the development of:
-
Antibody-Drug Conjugates (ADCs): By linking a cytotoxic drug to a monoclonal antibody, ADCs can specifically target and kill cancer cells while minimizing damage to healthy tissues.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Biomolecule Labeling: This crosslinker facilitates the attachment of imaging agents (e.g., fluorophores) or other reporter molecules to proteins, peptides, and other amine-containing biomolecules for research and diagnostic purposes.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Labeling with this compound
This protocol describes the first step of a two-step conjugation: the introduction of the azide group onto a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer like PBS.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
(Optional) Add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the azide-labeled protein with an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of the copper(II) sulfate and the reducing agent.
-
-
Click Reaction:
-
To the mixture of the azide-labeled protein and alkyne-containing molecule, add the copper ligand, followed by the copper(II) sulfate and then the reducing agent. A typical final concentration for the catalyst components is 0.1-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove the catalyst and unreacted components.
-
Visualizing the Workflow: ADC Preparation
The following diagram illustrates the general workflow for preparing an antibody-drug conjugate using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
Signaling Pathway Context: Targeted Cell Labeling
While this compound does not directly participate in a signaling pathway, it is a critical tool for studying them. For instance, it can be used to label cell surface proteins to track their movement and interactions in response to signaling events. The following diagram illustrates a logical workflow for such an experiment.
Caption: Workflow for cell surface protein labeling and analysis.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its unique heterobifunctional nature, combined with the efficiency and specificity of click chemistry, enables the precise construction of complex bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the potential of this valuable reagent in their work.
References
Navigating the Stability of Azido-PEG8-NHS Ester: An In-depth Technical Guide
For Immediate Release
In the intricate world of bioconjugation and drug development, the stability of reagents is paramount to ensuring reproducible and reliable results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Azido-PEG8-NHS ester, a widely used heterobifunctional crosslinker. Aimed at researchers, scientists, and professionals in the drug development field, this document synthesizes critical data and outlines best practices for handling this reagent to maximize its efficacy and lifespan.
Core Concepts: Understanding the Chemistry of this compound
This compound is a valuable tool in bioconjugation, featuring an azide group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. However, the NHS ester moiety is susceptible to hydrolysis, which is the primary pathway of degradation and a critical factor to control for successful conjugation.
Quantitative Data on Stability
The stability of this compound, particularly the NHS ester group, is significantly influenced by pH and temperature. The primary competing reaction to the desired amination is the hydrolysis of the NHS ester, which renders the reagent inactive for conjugation.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Solid Form (Unopened) | -20°C | Up to 3 years | Store with desiccant to minimize moisture exposure.[1][2][3] |
| Solid Form (Opened) | -20°C | Variable | Minimize exposure to atmospheric moisture. Purging with an inert gas like nitrogen or argon before sealing is recommended.[1] |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 6 months | Prepare stock solutions in high-purity, anhydrous solvent.[4] Avoid repeated freeze-thaw cycles. |
| In Aqueous Solution | N/A | Not Recommended | Due to rapid hydrolysis, aqueous solutions should be prepared immediately before use and not stored. |
Table 2: Half-life of PEG-NHS Esters in Aqueous Solution
| PEG-NHS Ester Type | pH | Temperature (°C) | Half-life |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 minutes |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 minutes |
| Succinimidyl Propionate (SPA)-PEG | 8.0 | 25 | 16.5 minutes |
| Succinimidyl Succinate (SS)-PEG | 8.0 | 25 | 9.8 minutes |
Data for branched PEG-NHS esters from a study on PEGylated bovine lactoferrin. Data for SPA-PEG and SS-PEG from Laysan Bio, Inc.
Experimental Protocols
Protocol for Assessing NHS Ester Reactivity via UV-Vis Spectrophotometry
This method allows for a semi-quantitative assessment of the activity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide upon hydrolysis, which absorbs light at approximately 260 nm.
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) if the reagent is not water-soluble
-
0.5 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagent Solution: Accurately weigh 1-2 mg of the NHS ester reagent and dissolve it in a known volume of amine-free buffer. If necessary, first dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding the buffer.
-
Prepare Control: In a separate cuvette, prepare a blank solution containing the same concentration of buffer and, if used, organic solvent.
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution at 260 nm against the control blank. This reading represents the amount of NHS that has already been hydrolyzed.
-
Induce Complete Hydrolysis: To the reagent solution, add a small volume of 0.5 N NaOH to rapidly and completely hydrolyze the remaining active NHS ester. Mix thoroughly.
-
Measure Final Absorbance (A_final): Immediately measure the absorbance of the base-treated solution at 260 nm.
-
Interpretation of Results:
-
If A_final is significantly greater than A_initial, the reagent is still active.
-
If A_final is similar to A_initial, the reagent has likely been completely hydrolyzed and is inactive.
-
Visualizing Key Processes
To further aid in the understanding of the handling and chemistry of this compound, the following diagrams illustrate the hydrolysis pathway and a recommended workflow for storage and handling.
Best Practices for Handling and Storage
To ensure the longevity and reactivity of this compound, the following handling and storage procedures are strongly recommended:
-
Upon Receipt: Immediately store the reagent at -20°C in a dry environment, preferably with a desiccant.
-
Before Use: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
Weighing and Dispensing: Whenever possible, handle the solid reagent in a glove box with a dry atmosphere. If a glove box is not available, open the vial for the shortest possible time in an environment with low humidity.
-
After Use: Before resealing the vial, it is good practice to purge the headspace with an inert gas such as dry nitrogen or argon to displace any moist air.
-
Solution Preparation: Dissolve the NHS ester in a high-purity, anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Do not prepare aqueous stock solutions for storage due to the rapid rate of hydrolysis.
-
Reaction Conditions: For conjugation reactions, the optimal pH range is typically 7.2-8.5. Be aware that higher pH values will accelerate the competing hydrolysis reaction. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
By adhering to these guidelines, researchers can significantly extend the shelf-life of their this compound and ensure the reliability and reproducibility of their conjugation experiments, ultimately contributing to the successful advancement of their research and development endeavors.
References
An In-Depth Technical Guide to Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, mechanism of action, pharmacokinetics (PK), efficacy, and toxicity profile.[3][4][5] An ideal linker must maintain a stable connection between the antibody and payload during systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy. Upon reaching the target tumor, the linker must facilitate the efficient release of the active payload.
The fundamental choice in linker design lies between two primary strategies: cleavable and non-cleavable linkers. This decision dictates the mechanism of payload release and has significant implications for the ADC's therapeutic window and overall performance. This guide provides a detailed technical comparison of these two linker classes, supported by quantitative data, experimental methodologies, and mechanistic diagrams to inform rational ADC design.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage upon encountering specific triggers prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells. This controlled-release mechanism allows for the liberation of the payload in its original, unmodified, and highly potent form.
Types and Mechanisms of Cleavable Linkers
There are three predominant classes of cleavable linkers, each exploiting a different biological trigger.
-
Enzyme-Sensitive Linkers: These are the most widely used linkers in clinically approved ADCs. They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit or vc), which is recognized and cleaved by lysosomal proteases like Cathepsin B. Cathepsin B is often overexpressed in tumor cells, providing a degree of tumor selectivity. Following enzymatic cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (PABC), spontaneously decomposes to release the unmodified drug.
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize bonds, such as hydrazones, that are stable at neutral pH but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). While effective, early-generation hydrazone linkers showed poor plasma stability, leading to premature drug release and toxicity, as seen with the first approved ADC, Mylotarg.
-
Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond. They leverage the significant concentration gradient of glutathione (GSH), a reducing agent, which is much higher inside the cell (millimolar range) than in the blood plasma (micromolar range). This differential promotes the selective cleavage of the disulfide bond in the intracellular environment, releasing the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.
The Bystander Effect
A key advantage of many cleavable linkers is their ability to mediate a "bystander effect". This occurs when the released payload is membrane-permeable, allowing it to diffuse out of the targeted antigen-positive cancer cell and kill adjacent, antigen-negative tumor cells. This is particularly advantageous for treating heterogeneous tumors where antigen expression is varied.
Non-Cleavable Linkers: Stability-Driven Payload Release
Non-cleavable linkers form a highly stable, covalent bond, typically a thioether, between the antibody and the payload. Unlike their cleavable counterparts, they do not have an inbuilt trigger for drug release. Instead, payload liberation is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.
Mechanism of Action
The process begins with the ADC binding to its target antigen and being internalized. It is then trafficked to the lysosome, where proteases digest the antibody, ultimately releasing the payload still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. This entire complex—payload-linker-amino acid—is the active cytotoxic metabolite.
This mechanism confers several key properties:
-
High Plasma Stability: The lack of a sensitive cleavage site makes non-cleavable linkers exceptionally stable in circulation, minimizing the risk of premature payload release and associated off-target toxicity. This often results in a better therapeutic index compared to ADCs with less stable cleavable linkers.
-
No Bystander Effect: The released payload-linker-amino acid metabolite is typically charged and membrane-impermeable. This prevents it from diffusing out of the target cell, meaning there is no significant bystander killing. Efficacy is therefore restricted to antigen-positive cells.
-
Dependence on Internalization and Lysosomal Trafficking: The absolute requirement for complete antibody degradation means the efficacy of non-cleavable ADCs is highly dependent on efficient internalization and lysosomal processing by the target cell.
Head-to-Head Comparison: Quantitative Data
The choice of linker technology directly impacts the stability, efficacy, and toxicity of an ADC. The following tables summarize key performance characteristics.
Table 1: General Characteristics and Mechanisms
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by enzymes, pH, or reducing agents. | Requires complete proteolytic degradation of the antibody. |
| Payload Form | Released in its native, unmodified form. | Released as a conjugate (payload-linker-amino acid). |
| Plasma Stability | Variable; depends on linker chemistry (e.g., peptides are generally more stable than hydrazones). | Generally higher due to the absence of a labile bond. |
| Bystander Effect | Yes (if payload is membrane-permeable). | Generally no; the active metabolite is often charged and membrane-impermeable. |
| Efficacy Driver | Potency of released payload; ability to kill antigen-negative cells. | Target antigen expression levels and efficient internalization/degradation. |
| Key Advantage | Versatility, potential for bystander effect in heterogeneous tumors. | Enhanced safety and stability, wider therapeutic window in some cases. |
| Key Limitation | Potential for premature payload release and off-target toxicity. | Limited efficacy in tumors with low antigen expression or poor internalization; no bystander effect. |
Table 2: Comparative In Vitro & In Vivo Performance Data (Representative Examples)
| Parameter | ADC with Cleavable Linker (e.g., vc-MMAE) | ADC with Non-Cleavable Linker (e.g., SMCC-DM1) | Reference Study Insights |
| In Vitro Cytotoxicity (IC50) | Often more potent, especially in mixed cultures of antigen-positive and negative cells. | Potent against antigen-positive cells but shows significantly reduced activity in mixed cultures. | Studies comparing cleavable (disulfide) vs. non-cleavable (thioether) linkers showed significant bystander killing only for the cleavable linker ADC. |
| Plasma Stability (% Intact ADC) | Can be variable. Val-Cit linkers are generally stable in human plasma but can be susceptible to cleavage by certain enzymes like carboxylesterase in mouse plasma. | Typically very high, with minimal payload loss over extended periods in plasma. | A head-to-head study showed a Val-Cit linker ADC was unstable in mouse plasma, while a non-cleavable linker ADC was stable. |
| In Vivo Efficacy (Xenograft Models) | Highly effective, particularly in heterogeneous tumor models due to the bystander effect. | Highly effective in high-antigen expression models; may be less effective in heterogeneous or low-expression models. | Some studies show non-cleavable ADCs perform better in vivo due to improved stability and PK, while others highlight the superiority of cleavable linkers for overcoming tumor heterogeneity. |
| Systemic Exposure (AUC) | Can be lower if the linker is unstable, leading to faster clearance. | Generally higher due to greater stability and slower clearance. | Hydrophobicity of the linker-payload can negatively impact exposure; optimizing linker hydrophilicity improves PK. |
| Toxicity Profile | Off-target toxicity can be a concern if the linker is unstable in circulation. | Toxicity is generally more target-dependent due to higher stability. | Linker stability has a considerable impact on toxicities exerted by the payload. Less stable linkers lead to broader toxicity profiles. |
Key Experimental Protocols
Accurate assessment of ADC characteristics requires robust and standardized experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload dissociation from an ADC in plasma from relevant species (e.g., mouse, cynomolgus monkey, human) over time.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 50-100 µg/mL) in fresh heparinized plasma.
-
Incubation: Incubate the plasma-ADC mixture in a controlled environment at 37°C.
-
Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately quench any reaction by freezing at -80°C.
-
Analysis of Intact ADC:
-
Method: Use Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the samples.
-
Endpoint: Calculate the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage or payload loss.
-
-
Analysis of Released Payload:
-
Method: Use protein precipitation (e.g., with acetonitrile) to separate the free payload from plasma proteins. Analyze the supernatant using a sensitive LC-MS/MS method.
-
Endpoint: Quantify the concentration of the released payload over time.
-
In Vitro Bystander Cytotoxicity Assay
Objective: To determine if an ADC can kill antigen-negative cells when they are co-cultured with antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Label antigen-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive population.
-
Create co-cultures by mixing antigen-positive and antigen-negative cells at a defined ratio (e.g., 50:50). Seed the mixed population in microplates.
-
-
Treatment: Treat the co-cultures with serial dilutions of the test ADC, a non-binding control ADC, and free payload.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-120 hours).
-
Analysis:
-
Method: Use high-content imaging or flow cytometry to quantify the viability of each cell population separately based on the fluorescent label.
-
Endpoint: Generate dose-response curves for both the antigen-positive and the fluorescently-labeled antigen-negative cell populations. Significant killing of the antigen-negative cells in the presence of the antigen-positive cells indicates a bystander effect.
-
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and must be tailored to the specific application.
-
Cleavable linkers are highly versatile and remain the dominant choice for most ADC applications. Their ability to induce a bystander effect makes them particularly suitable for treating solid tumors with heterogeneous antigen expression. However, this comes with a higher risk of off-target toxicity if the linker chemistry is not sufficiently stable in circulation.
-
Non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile. They are an excellent choice for hematological malignancies with high, uniform antigen expression. Their primary limitations are the lack of a bystander effect and a strict dependence on target internalization and degradation, making them less effective against solid tumors or those with low antigen expression.
Ultimately, the optimal linker strategy depends on a careful consideration of the target antigen's biology (expression level, heterogeneity, internalization rate), the properties of the payload, and the specific cancer indication. Balancing stability in circulation with efficient payload release at the target site remains the central challenge in linker design and is key to developing the next generation of safe and effective ADCs.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Synthesis Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) with a specific focus on the synthesis and application of Polyethylene Glycol (PEG) linkers. PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] The linker component is a critical determinant of a PROTAC's efficacy, and PEG linkers have emerged as a versatile and widely used option.[3][4]
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional small-molecule inhibitors.
The linker is not merely a spacer but plays a crucial role in the PROTAC's overall performance. Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units and are the most common motifs incorporated into PROTAC structures. Approximately 54-55% of reported PROTACs utilize PEG linkers. Their popularity stems from several advantageous properties:
-
Enhanced Solubility and Permeability: The hydrophilic nature of PEG linkers can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule, which can improve oral absorption.
-
Synthetic Tractability: The length of PEG linkers can be easily and systematically modified, allowing for straightforward optimization of the PROTAC's degradation efficiency.
-
Optimal Ternary Complex Formation: The flexibility of PEG linkers allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.
Signaling Pathway and Experimental Workflows
The mechanism of action and the general workflow for developing and evaluating a PROTAC are critical concepts for researchers in this field.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for the synthesis of PROTACs.
Caption: Workflow for the biological evaluation of novel PROTACs.
Quantitative Data: Impact of PEG Linker Length on Degradation
The length of the PEG linker is a critical parameter that must be optimized to ensure efficient protein degradation. A linker that is too short may cause steric clashes preventing the formation of a stable ternary complex, while a linker that is too long may not effectively bring the POI and E3 ligase together. The optimal length is target-dependent and is typically determined empirically by synthesizing a series of PROTACs with varying numbers of PEG units.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference |
| BTK | CRBN | PEG | ~10 (2 PEG units) | > 1000 nM | - | |
| BTK | CRBN | PEG | ~16 (4 PEG units) | < 100 nM | > 90% | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | |
| BRD4 | VHL | PEG | 4 (0 PEG units) | ~250 nM | ~75% | |
| BRD4 | VHL | PEG | 10 (2 PEG units) | ~25 nM | > 95% | |
| BRD4 | VHL | PEG | 16 (4 PEG units) | ~100 nM | ~90% |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.
As the data illustrates, linker length has a dramatic, non-linear effect on degradation potency and efficacy, highlighting the necessity of linker optimization in any PROTAC discovery campaign.
Experimental Protocols
Accurate and reproducible experimental data are essential for the successful design and evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes a modular approach for the final ligation step to synthesize a PROTAC using a PEG linker functionalized for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method is highly efficient and allows for the rapid assembly of PROTAC libraries.
Materials:
-
POI-binding ligand with a terminal alkyne group.
-
E3 ligase-binding ligand with a PEG linker and a terminal azide group (e.g., Pomalidomide-PEGn-Azide).
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of DMSO and water)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Preparation: Ensure all glassware is dry and the reaction will be performed under an inert atmosphere.
-
Dissolution: Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligand-linker construct (1.0-1.2 equivalents) in the chosen solvent system (e.g., DMSO:H₂O 4:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst by dissolving copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2-0.5 equivalents) in water.
-
Reaction Initiation: Add the catalyst solution to the solution containing the two PROTAC halves.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
Quenching and Purification: Once the reaction is complete, quench it with a small amount of EDTA solution to chelate the copper. Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Gel electrophoresis and Western blot equipment.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Protocol 3: LC-MS Analysis for PROTAC Characterization
This protocol is used to confirm the molecular weight and assess the purity of the synthesized PROTAC.
Materials:
-
Synthesized and purified PROTAC.
-
LC-MS system with a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Suitable solvent for sample dissolution (e.g., methanol or acetonitrile).
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Chromatography: Run a gradient elution from a low to a high percentage of the organic phase (Mobile Phase B) to separate the PROTAC from any impurities. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Mass Spectrometry: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound. Analyze the data to confirm that the major peak corresponds to the expected molecular weight of the synthesized PROTAC.
-
Purity Assessment: Integrate the peak area of the UV chromatogram (typically monitored at 214 nm and 254 nm) to assess the purity of the compound.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and covalent modification of proteins is a fundamental technique in modern biological research and drug development. Azido-PEG8-NHS ester is a heterobifunctional crosslinker that facilitates a two-step protein labeling strategy. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, and an azide group that serves as a bioorthogonal handle for subsequent "click" chemistry reactions.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4]
This document provides detailed protocols for the use of this compound for protein labeling, including the initial amine labeling, the subsequent click chemistry reaction, and methods for purification and characterization.
Principle of the Method
The protein labeling process using this compound involves two primary stages:
-
Amine Labeling: The NHS ester group of the this compound reacts with primary amines (-NH₂) on the protein, predominantly the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
-
Bioorthogonal Click Chemistry: The incorporated azide group serves as a versatile handle for the covalent attachment of a wide array of molecules (e.g., fluorophores, biotin, drug molecules) that contain a terminal alkyne. This is achieved through a highly efficient and specific click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling with this compound
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of this compound | 10 - 50-fold | The optimal ratio depends on the protein and the desired degree of labeling. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the NHS ester-amine reaction. |
| Reaction Time (Amine Labeling) | 30 - 60 minutes at RT, or 2 hours on ice | Longer incubation times do not necessarily increase the labeling efficiency and may lead to protein degradation. |
| Reaction Time (Click Chemistry) | 1 - 4 hours at RT | Reaction times can vary depending on the specific click chemistry reagents used. |
| Degree of Labeling (DOL) | 2 - 10 azides/protein | The optimal DOL depends on the specific application and should be determined empirically. |
| Labeling Efficiency | 20 - 40% | Efficiency can be influenced by protein concentration, buffer composition, and pH. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial modification of a protein with an azide group.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (or a desired stock concentration).
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the protein concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL) can be determined by methods such as mass spectrometry.
-
Store the azide-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Probe to the Azide-Labeled Protein (CuAAC)
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein/alkyne mixture to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
-
Purification of the Conjugate:
-
Remove the excess reactants and byproducts by a desalting column, dialysis, or other suitable chromatography methods.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Determine the protein concentration and the degree of labeling.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of azide molecules per protein. For fluorescently labeled proteins, this can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_max).
-
The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Application in studying ligand-receptor interactions.
Caption: Logical relationships of the this compound components.
References
Application Notes and Protocols for Azido-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the efficacy, safety, and pharmacokinetic profile of the ADC. Azido-PEG8-NHS ester is a heterobifunctional linker that has gained significant traction in ADC development. It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody and a terminal azide group for subsequent conjugation to a payload via click chemistry. The polyethylene glycol (PEG) spacer, specifically an 8-unit PEG chain, offers several advantages, including increased hydrophilicity, which can mitigate aggregation caused by hydrophobic payloads and improve the overall solubility and stability of the ADC.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Chemical Properties and Mechanism of Action
This compound is a versatile linker that facilitates a two-step conjugation strategy. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody.[][5] This reaction is efficient under mild, aqueous conditions, making it suitable for labile biomolecules like antibodies. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
The azide group provides a bioorthogonal handle for the subsequent attachment of a payload. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and efficiency. The 8-unit PEG spacer enhances the linker's hydrophilicity, which can be crucial for ADCs with hydrophobic payloads, helping to prevent aggregation and improve pharmacokinetics. Studies have indicated that a PEG8 spacer can enhance the solubility of the linker-payload, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.
Key Advantages of this compound in ADC Synthesis
-
Enhanced Solubility and Stability: The hydrophilic PEG8 spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation, which is a common challenge in manufacturing and can lead to faster clearance from circulation.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to a longer circulation half-life and slower plasma clearance of the ADC. A study on glucuronide-MMAE linkers showed that increasing the PEG chain length to 8 units slowed ADC clearance and increased overall exposure.
-
Controlled Conjugation: The two-step conjugation process allows for a more controlled and modular approach to ADC synthesis. The antibody is first modified with the linker, which can then be purified before the attachment of the payload.
-
Versatility: The azide group enables the use of click chemistry, a highly efficient and specific ligation method, for payload attachment.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (high purity, >95%)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5) or Borate Buffer
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification
-
Payload with a compatible reactive group for click chemistry (e.g., an alkyne)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA for CuAAC)
-
Analytical instrumentation for characterization (e-g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, SEC-HPLC, Mass Spectrometry)
Protocol 1: Antibody Modification with this compound
This protocol outlines the covalent attachment of the this compound linker to the antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), they must be removed by dialysis or buffer exchange into PBS.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
Adjust the pH of the antibody solution to 8.0-8.5 using 0.1 M sodium bicarbonate buffer to facilitate the NHS ester reaction.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution. The molar excess of the linker to the antibody will determine the average number of linkers conjugated per antibody, also known as the Drug-to-Antibody Ratio (DAR) in the final ADC. A typical starting point is a 5-20 fold molar excess of the linker.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Azido-Modified Antibody:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration.
-
The purified azido-modified antibody can be stored under conditions optimal for the unmodified antibody.
-
Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-functionalized payload to the azido-modified antibody.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-payload, copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in an appropriate solvent.
-
-
Click Reaction:
-
In a reaction vessel, combine the purified azido-modified antibody with the alkyne-payload (typically a 2-5 fold molar excess relative to the azide groups).
-
Add the copper ligand to the reaction mixture.
-
Initiate the reaction by adding the copper(II) sulfate and the reducing agent.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by analytical techniques.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess payload and reaction components using methods such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or tangential flow filtration.
-
Characterization of the ADC
The synthesized ADC should be thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC-HPLC), or Mass Spectrometry.
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC).
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed using methods like ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: The potency of the ADC should be evaluated in cell-based assays using target antigen-expressing cell lines.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Antibody Purity | > 95% | |
| Antibody Concentration for Conjugation | 1-10 mg/mL | |
| Reaction pH for NHS Ester Coupling | 8.0 - 8.5 | |
| Molar Excess of this compound | 5-20 fold | |
| Organic Solvent Concentration in Reaction | < 10% (v/v) | |
| NHS Ester Reaction Time | 30-60 min (RT) or 2 hours (on ice) | |
| Quenching Reagent Concentration | 50-100 mM | |
| Molar Excess of Alkyne-Payload | 2-5 fold (relative to azide groups) | - |
| Click Reaction Time | 1-4 hours (RT) | - |
Note: The optimal conditions for both conjugation steps may need to be determined empirically for each specific antibody and payload.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of NHS ester reaction with a primary amine on an antibody.
References
Application Notes and Protocols for Peptide Conjugation with Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful conjugation of peptides with Azido-PEG8-NHS ester. This process is a cornerstone of bioconjugation, enabling the site-specific modification of peptides. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[1][2][3] The azide group then becomes available for subsequent "click chemistry" reactions, allowing for the attachment of various functionalities like imaging agents, targeting ligands, or other polymers.[4][5] The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.
Chemical Reaction Pathway
The conjugation process involves the nucleophilic attack of a primary amine on the peptide with the NHS ester of the this compound. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction scheme for peptide conjugation with this compound.
Experimental Workflow
The overall process for peptide conjugation with this compound involves several key stages, from reagent preparation to purification and characterization of the final product.
Caption: Experimental workflow for peptide conjugation.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes the key quantitative parameters for optimizing the reaction conditions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for the reaction between NHS esters and primary amines is 8.3-8.5. Lower pH protonates the amine, reducing reactivity, while higher pH increases hydrolysis of the NHS ester. |
| Molar Excess of this compound | 10 to 20-fold | A molar excess is generally used to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Incubation at room temperature is typically faster, while 4°C can be used to minimize side reactions or for sensitive peptides. |
| Reaction Time | 30 minutes to 4 hours | Reaction at room temperature is often complete within 30-60 minutes, while reactions on ice may require longer incubation times (e.g., 2 hours). |
| Organic Solvent Concentration | < 10% (v/v) | This compound is often dissolved in DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid peptide precipitation. |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine during the reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, or an HPLC system).
Step 1: Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: The NHS ester is moisture-sensitive and should be handled accordingly. Equilibrate the vial to room temperature before opening to prevent condensation. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester hydrolyzes over time.
Step 2: Conjugation Reaction
-
Add the calculated amount of the this compound solution (typically a 20-fold molar excess) to the peptide solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.
-
Mix the reaction gently by vortexing or pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
Step 3: Quenching the Reaction
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.
Step 4: Purification of the Conjugate
The purification method will depend on the size of the peptide and the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger peptide conjugate from smaller molecules like unreacted PEG reagent and NHS.
-
Dialysis or Ultrafiltration: These methods are also effective for removing small molecule impurities and are based on molecular weight differences.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis, separating the conjugate based on hydrophobicity.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on charge and can be useful for purifying PEGylated proteins.
Step 5: Characterization
The success of the conjugation can be confirmed by techniques such as:
-
MALDI-TOF Mass Spectrometry: To verify the increase in molecular weight corresponding to the addition of the Azido-PEG8 moiety.
-
HPLC: To assess the purity of the final conjugate.
Step 6: Downstream Click Chemistry
The purified Azido-PEG-peptide conjugate is now ready for subsequent click chemistry reactions. The azide group can be reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (CuAAC) or with a strained cyclooctyne in a copper-free reaction (SPAAC). The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole linkage.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. The hydrophilic PEG chains form a protective layer that can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time.
Azido-PEG8-NHS ester is a bifunctional linker that enables a two-step surface modification strategy. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds. The terminal azide group then allows for the covalent attachment of a wide variety of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, via "click chemistry." This highly efficient and bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a specific and reliable method for conjugating complex molecules to the nanoparticle surface.[1][2]
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent functionalization using click chemistry.
Data Presentation
Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data that should be collected to confirm successful PEGylation. The data presented here are illustrative and the actual values will depend on the specific nanoparticle core material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification with this compound
| Parameter | Bare Nanoparticles (Amine-Functionalized) | Azido-PEG8-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | +35 ± 3 | +10 ± 2 |
| PEG Grafting Density (chains/nm²) | N/A | 2-5 |
Table 2: Characterization of Final Conjugated Nanoparticles (Post-Click Chemistry)
| Parameter | Azido-PEG8-Functionalized Nanoparticles | Ligand-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | 115 ± 7 | 125 ± 8 |
| Zeta Potential (mV) | +10 ± 2 | Variable (depends on ligand) |
| Conjugation Efficiency (%) | N/A | > 80% |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure it is homogeneous.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the this compound solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting Azido-PEG8 functionalized nanoparticles to remove excess linker and reaction byproducts using an appropriate method such as repeated centrifugation and redispersion, dialysis, or size-exclusion chromatography.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles dispersed in a suitable buffer (e.g., PBS) at 4°C for future use.
-
Protocol 2: Functionalization of Azido-PEG8-Nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticle surface.
Materials:
-
Azido-PEG8-functionalized nanoparticles
-
Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
If conducting the reaction in an aqueous buffer, prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized nanoparticles and a 5-20 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Add the THPTA ligand to the mixture (typically at a concentration that is 2-5 times that of the copper sulfate).
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove the copper catalyst, excess ligand, and byproducts using a suitable method such as centrifugation, dialysis with an EDTA-containing buffer, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final product using appropriate techniques (see Data Presentation tables).
-
Store the purified conjugated nanoparticles in a suitable buffer at 4°C.
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Illustrative targeted drug delivery and signaling pathway.
References
Application Notes and Protocols for Bioconjugation of Oligonucleotides using Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful bioconjugation of amino-modified oligonucleotides with a target molecule of interest using a hetero-bifunctional Azido-PEG8-NHS ester linker. This two-step process involves an initial aminereactive N-hydroxysuccinimide (NHS) ester coupling to an amino-modified oligonucleotide, followed by a highly specific and efficient "click chemistry" reaction between the introduced azide group and an alkyne-modified molecule.
The inclusion of an 8-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate. This methodology is widely applicable for the development of targeted therapeutics, diagnostic probes, and other advanced biomolecular tools.
Overview of the Bioconjugation Strategy
The overall workflow for the bioconjugation of an amino-modified oligonucleotide with an alkyne-modified molecule using this compound is depicted below. The process begins with the reaction of the NHS ester with the primary amine on the oligonucleotide to form a stable amide bond. The resulting azide-modified oligonucleotide is then purified and subsequently reacted with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Experimental Protocols
Protocol for Azide Modification of Amino-Modified Oligonucleotides
This protocol details the reaction of an amino-modified oligonucleotide with this compound.
Materials:
-
Amino-modified oligonucleotide (e.g., 5'-amino modifier)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5.[1]
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Prepare the this compound Solution: NHS esters are moisture-sensitive.[1] Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO immediately before use. Do not store the NHS ester solution.[2]
-
Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the this compound solution. A molar excess of the NHS ester is recommended to drive the reaction to completion.[2] Refer to Table 1 for recommended reaction conditions.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours or overnight at 4°C.[3] Protect from light if the oligonucleotide or target molecule is light-sensitive.
-
Purification of Azide-Modified Oligonucleotide: It is crucial to remove the unreacted this compound and NHS byproduct. This can be achieved by ethanol precipitation, gel filtration chromatography (e.g., Sephadex G-25), or reverse-phase high-performance liquid chromatography (RP-HPLC). For many applications, ethanol precipitation is sufficient.
| Parameter | Recommended Range | Notes |
| Oligonucleotide Concentration | 1 - 5 mM | Higher concentrations can improve reaction efficiency. |
| Molar Excess of NHS Ester | 5 - 20 fold | A higher excess may be needed for dilute oligonucleotide solutions. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate/Borate, pH 8.5 | Avoid amine-containing buffers like Tris. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Reaction progress can be monitored by HPLC. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient for efficient conjugation. |
Table 1: Recommended Reaction Conditions for Azide Modification.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified oligonucleotide and an alkyne-containing molecule.
Materials:
-
Purified azide-modified oligonucleotide
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium ascorbate
-
Click chemistry reaction buffer (e.g., phosphate buffer, pH 7)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified oligonucleotide: Dissolve in nuclease-free water to a known concentration (e.g., 1 mM).
-
Alkyne-modified molecule: Dissolve in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium ascorbate: Prepare a fresh 1 M stock solution in nuclease-free water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, add the reagents in the following order, vortexing gently after each addition:
-
Nuclease-free water to the final reaction volume.
-
Click chemistry reaction buffer.
-
Azide-modified oligonucleotide.
-
Alkyne-modified molecule.
-
CuSO₄ and THPTA premixed in a 1:5 molar ratio.
-
Sodium ascorbate to initiate the reaction. Refer to Table 2 for recommended reaction component concentrations.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.
-
Purification of the Final Conjugate: The final oligonucleotide conjugate can be purified to remove the catalyst and unreacted starting materials using methods such as ethanol precipitation, gel filtration, or HPLC.
| Component | Final Concentration | Notes |
| Azide-Oligonucleotide | 10 - 100 µM | The limiting reagent. |
| Alkyne-Molecule | 1.5 - 10 equivalents | A slight excess of the alkyne molecule is typically used. |
| CuSO₄ | 50 µM - 1 mM | |
| THPTA | 250 µM - 5 mM | A 5-fold molar excess relative to CuSO₄ is recommended. |
| Sodium Ascorbate | 1 - 5 mM | Freshly prepared solution is critical for efficient reduction of Cu(II). |
Table 2: Recommended Reaction Conditions for CuAAC.
Purification and Characterization
Proper purification and characterization are essential to ensure the quality and functionality of the final oligonucleotide conjugate.
Purification Methods
| Purification Method | Principle | Application | Purity Achieved |
| Ethanol Precipitation | Differential solubility | Removal of excess salts and small molecule reagents. | Moderate |
| Gel Filtration (Size Exclusion) | Separation by size | Removal of unreacted small molecules (dyes, linkers). | Good |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High-resolution separation of labeled from unlabeled oligonucleotides and other impurities. | High (>95%) |
| Ion-Exchange HPLC (IE-HPLC) | Separation by charge | Separation based on the charge of the phosphate backbone. | High (>95%) |
Table 3: Comparison of Purification Methods.
Characterization Techniques
| Technique | Information Provided |
| UV-Vis Spectroscopy | Confirmation of conjugation and quantification of oligonucleotide and label concentration. |
| Mass Spectrometry (ESI, MALDI) | Confirmation of the exact mass of the final conjugate, providing definitive evidence of successful conjugation. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Assessment of purity and confirmation of a shift in molecular weight upon conjugation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and separation of the conjugate from starting materials and byproducts. |
Table 4: Characterization Techniques for Oligonucleotide Conjugates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in NHS Ester Reaction | Hydrolysis of NHS ester. | Use anhydrous DMSO; prepare NHS ester solution immediately before use. |
| Competing amine-containing buffers (e.g., Tris). | Use non-amine containing buffers like bicarbonate or borate. | |
| Low reactivity of the amino-modified oligonucleotide. | Ensure the quality of the starting oligonucleotide. | |
| Failed Click Chemistry Reaction | Inactive copper catalyst. | Use a freshly prepared sodium ascorbate solution. Ensure proper concentration of the stabilizing ligand. |
| Degradation of azide or alkyne functional groups. | Check the stability and storage conditions of the starting materials. | |
| Multiple Peaks in HPLC Analysis | Incomplete reaction. | Increase reaction time or molar excess of the reagent in excess. |
| Presence of side products. | Optimize reaction conditions (pH, temperature). | |
| Degradation of the oligonucleotide. | Handle oligonucleotides in nuclease-free conditions. |
Table 5: Troubleshooting Guide.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the bioconjugation process, highlighting the key chemical transformations.
References
Application Notes: Azido-PEG8-NHS Ester for Targeted Drug Delivery Systems
Introduction
Azido-PEG8-NHS ester is a heterobifunctional linker molecule integral to the development of advanced targeted drug delivery systems.[1] This linker possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[2] The NHS ester facilitates covalent conjugation to primary amines (-NH2) on therapeutic agents, proteins, or nanoparticle surfaces, forming a stable amide bond.[3] The azide group serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[4] This dual functionality allows for a versatile, two-step strategy to construct sophisticated drug conjugates.[5] The PEG8 spacer enhances aqueous solubility, increases biocompatibility, and reduces steric hindrance, which can be beneficial for in vivo applications.
Mechanism of Action
The utility of this compound lies in its ability to sequentially conjugate two different molecules.
-
Amine-Reactive Conjugation: The NHS ester reacts efficiently with primary amines, typically found on the surface of proteins (e.g., lysine residues) or amine-functionalized nanoparticles, in a pH range of 7-9. This reaction forms a stable amide linkage and attaches the Azido-PEG8 moiety to the molecule of interest.
-
Bioorthogonal Click Chemistry: The terminal azide group is then available for a highly specific covalent reaction with a molecule containing a complementary alkyne group. This is commonly achieved through:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN), ideal for applications where copper toxicity is a concern.
-
This two-step process enables the precise attachment of targeting ligands (e.g., antibodies, peptides, small molecules) to a drug or drug-loaded nanoparticle, thereby creating a targeted delivery system. This linker is widely used in the synthesis of antibody-drug conjugates (ADCs) and functionalized nanoparticles for therapeutic and imaging applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1204834-00-3 | |
| Molecular Formula | C23H40N4O12 | |
| Molecular Weight | 564.59 g/mol | |
| Purity | >90% | |
| Spacer Arm | 8 PEG units |
| Reactive Groups | Azide (N3), NHS Ester | |
Table 2: Typical Reaction Parameters for Bioconjugation
| Parameter | Amine Conjugation (Step 1) | Click Chemistry (Step 2) | Reference |
|---|---|---|---|
| Molar Excess of Linker | 10 to 20-fold molar excess over the amine-containing molecule | 5 to 10-fold molar excess of alkyne-molecule over the azide-modified molecule | |
| Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 (SPAAC) | |
| Solvent | Amine-free buffer (e.g., PBS). Anhydrous DMSO or DMF to dissolve the linker first. | Aqueous buffer (e.g., PBS) | |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice | 1 - 4 hours (SPAAC) |
| Quenching Agent | 50-100 mM Tris or Glycine | Not typically required for SPAAC | |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Protein
This protocol describes the first step of labeling a protein (e.g., an antibody) with the this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (1M Tris-HCl or Glycine, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker as the NHS ester hydrolyzes readily.
-
Ensure the protein solution is in an amine-free buffer. If buffers like Tris or glycine are present, the protein must be buffer-exchanged into PBS.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
-
Quenching Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis against PBS.
-
The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry conjugation of the azide-modified protein from Protocol 1 to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Purified azide-modified protein (from Protocol 1)
-
DBCO-functionalized targeting ligand (or other molecule)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
Add a 5 to 10-fold molar excess of the DBCO-functionalized molecule to the purified azide-modified protein solution.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The reaction can also be left overnight at 4°C if needed. Gentle mixing is recommended.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the excess DBCO-containing molecule and any unreacted components.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like SEC-HPLC to assess the purity of the final conjugate.
-
Visualizations
References
Application Notes and Protocols for Labeling Primary Amines with Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of primary amines on biomolecules, such as proteins, peptides, and antibodies, using Azido-PEG8-NHS ester. This process is fundamental for a variety of applications in bioconjugation and drug development, including the attachment of reporter molecules, crosslinkers, and moieties for click chemistry.
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines (-NH₂), which are readily available on proteins at the N-terminus and on the side chains of lysine residues.[1][2] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.[2][3][4] this compound is a specific labeling reagent that incorporates an azide group via a flexible polyethylene glycol (PEG) spacer. This azide group can then be used in subsequent bioorthogonal "click chemistry" reactions. The PEG spacer enhances the solubility and reduces the potential for steric hindrance of the conjugated molecule.
Chemical Reaction
The labeling reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of a primary amine with this compound.
Experimental Protocols
This section details the necessary steps for labeling a protein with this compound. The protocol should be optimized for each specific application.
Materials
-
Protein or other amine-containing molecule of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Experimental Workflow
Caption: Workflow for labeling primary amines with this compound.
Detailed Procedure
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the protein or other amine-containing molecule in the chosen amine-free reaction buffer. The optimal concentration is typically between 1-10 mg/mL.
-
If the stock solution of the molecule is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed into an amine-free buffer such as PBS.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v).
-
Gently mix the reaction mixture immediately after adding the reagent.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the molecule is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Storage:
-
Store the labeled molecule under conditions that are optimal for the unlabeled molecule. For short-term storage, 4°C is often suitable, while -20°C is recommended for long-term storage.
-
Data Presentation: Reaction Parameters
The efficiency of the labeling reaction is influenced by several factors. The following table summarizes the key quantitative parameters for optimizing the labeling protocol.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5. Lower pH slows the reaction, while higher pH increases NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Room temperature reactions are faster (1-4 hours). 4°C is suitable for longer incubations (overnight) or for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Typically 1-4 hours at room temperature. |
| Molar Excess of NHS Ester | 8 to 20-fold | An 8-fold excess is often used for mono-labeling of proteins. A 10- to 20-fold excess is common for antibodies. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Organic Solvent Concentration | < 10% (v/v) | High concentrations of DMSO or DMF can denature proteins. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH is too low.- Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of the NHS ester. | - Ensure the reaction pH is between 7.2 and 8.5.- Perform a buffer exchange into an amine-free buffer.- Use fresh, anhydrous DMSO or DMF and prepare the NHS ester solution immediately before use. |
| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent. | - Reduce the molar excess of the NHS ester.- Ensure the final concentration of DMSO or DMF is below 10%. |
| Variability in Results | - Inconsistent quality of the NHS ester. | - Purchase high-quality reagents from a reputable supplier and store them properly under desiccated conditions. |
References
Application Notes and Protocols for Cellular Imaging Using Azido-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Azido-PEG8-NHS ester in cellular imaging studies. This bifunctional linker enables a two-step labeling strategy, offering high specificity and versatility for visualizing cellular components. The protocols outlined below cover cell surface protein labeling and subsequent bioorthogonal conjugation for fluorescence imaging.
Introduction
This compound is a versatile chemical tool for bioconjugation, featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[3][4][5] This reaction is ideal for labeling cell surface proteins under physiological conditions. The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the specific attachment of a reporter molecule, such as a fluorophore, that contains a complementary alkyne group. This two-step approach provides excellent control over the labeling process and minimizes background signal, making it a powerful technique for cellular imaging. The PEG spacer enhances the water solubility of the molecule and reduces steric hindrance.
Principle of the Method
The cellular imaging workflow using this compound involves two primary stages:
-
Amine Labeling: Live cells are incubated with this compound. The NHS ester moiety covalently attaches the azide-PEG linker to primary amines on cell surface proteins. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified cells are then treated with a reporter molecule (e.g., a fluorescent dye) containing a terminal alkyne. The azide and alkyne groups undergo a highly specific and efficient cycloaddition reaction to form a stable triazole linkage, effectively labeling the cells for imaging. Two common types of click chemistry are used for this step:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very fast and efficient but requires a copper catalyst, which can be toxic to cells. The use of copper-chelating ligands can help mitigate this toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. SPAAC is generally preferred for live-cell imaging due to its biocompatibility, though the reaction kinetics may be slower than CuAAC.
-
Data Presentation
Table 1: Quantitative Parameters for Cell Surface Protein Labeling with Azido-NHS Ester
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 µM - 1 mM | Optimal concentration may vary depending on cell type and protein expression levels. |
| Molar Excess (vs. Protein) | 10 to 50-fold | A higher molar excess may be required for dilute protein solutions to achieve a sufficient degree of labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Amine-free buffers such as PBS or bicarbonate buffer are essential to avoid quenching the NHS ester. |
| pH | 7.2 - 8.5 | The reaction is pH-dependent; a slightly alkaline pH deprotonates primary amines, increasing their reactivity. |
| Incubation Time | 30 - 60 minutes | Can be optimized based on the desired degree of labeling and cell tolerance. |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can slow the reaction and potentially increase specificity. |
Table 2: Comparison of Click Chemistry Reactions for Cellular Imaging
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Components | Azide, terminal alkyne, Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate), and a stabilizing ligand (e.g., THPTA). | Azide, strained cyclooctyne (e.g., DBCO, BCN). |
| Reaction Speed | Very fast (seconds to minutes). | Slower than CuAAC (minutes to hours). |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst. | Highly biocompatible, ideal for live-cell imaging. |
| Fluorophore Concentration | 1 - 25 µM | 1 - 50 µM |
| Incubation Time | 5 - 30 minutes | 15 - 60 minutes |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling with this compound
This protocol describes the first step of labeling cell surface proteins with an azide handle.
Materials:
-
Cells of interest (adherent or suspension)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a suitable imaging dish and grow to the desired confluency.
-
For suspension cells, harvest cells and wash twice with cold PBS by centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in cold PBS.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Labeling Reaction:
-
Wash adherent cells twice with cold PBS.
-
Dilute the 10 mM this compound stock solution in cold PBS to a final concentration of 100 µM to 1 mM.
-
For adherent cells, add the labeling solution to the cells, ensuring they are completely covered.
-
For suspension cells, add the labeling solution to the cell pellet and resuspend.
-
Incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unreacted this compound.
-
After the final wash, resuspend the cells in a suitable buffer or medium for the subsequent click chemistry reaction.
-
Protocol 2: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "copper-free" click chemistry step for attaching a fluorescent probe to the azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluorophore)
-
DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
PBS
Procedure:
-
Prepare Fluorophore Solution:
-
Prepare a 1-10 mM stock solution of the cyclooctyne-fluorophore in DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-50 µM.
-
-
SPAAC Reaction:
-
Remove the PBS from the azide-labeled cells and add the fluorophore solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted fluorophore.
-
Add pre-warmed imaging medium to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry step. Note that this method may exhibit some cytotoxicity.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Alkyne-conjugated fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled cells (resuspended in PBS), the alkyne-fluorophore (final concentration 1-25 µM), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the cell solution to initiate the click reaction.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess reagents.
-
Resuspend the cells in imaging medium and image using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualizations
Caption: Experimental workflow for cellular imaging using this compound.
Caption: Chemical labeling pathway for this compound.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Synthesis of PROTACs with Azido-PEG8-NHS Ester Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a flexible Azido-PEG8-NHS ester linker. The methodologies described herein focus on the generation of PROTACs targeting the BRD4 protein as a case study, a well-documented target in cancer therapy. These guidelines are intended to assist researchers in the design, synthesis, and characterization of novel protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[4]
The choice of linker can significantly impact a PROTAC's properties, including its solubility, cell permeability, and degradation efficiency (DC50 and Dmax values).[4] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule. The this compound is a versatile linker that offers several advantages:
-
PEG8 Spacer: The eight-unit polyethylene glycol chain provides a flexible and hydrophilic spacer of a defined length, which can be crucial for optimal ternary complex formation.
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that facilitates the covalent conjugation to a primary or secondary amine on the POI ligand or the E3 ligase ligand.
-
Azide Group: The azide moiety is a versatile functional group that can be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for modular and efficient PROTAC synthesis.
Data Presentation: Performance of BRD4-Targeting PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes the degradation performance of various BRD4-targeting PROTACs, highlighting the impact of the linker on their activity.
| PROTAC Name/Identifier | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC BRD4 Degrader-8 | VHL-based | 7.5 | Not Specified | PC3 | |
| Compound 34 | CRBN-based with piperazine | 60 | >90 | MDA-MB-231 | |
| Compound 37 | CRBN-based with α-acyloxy amide | 62 | >90 | MDA-MB-231 | |
| NC-1 (BTK PROTAC) | PEG6 | 2.2 | 97 | Mino | |
| SIM1 (Trivalent BRD4 PROTAC) | VHL and CRBN based | Not Specified | >90 | HEK293 |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of a BRD4-targeting PROTAC using (+)-JQ1 as the BRD4 ligand, an amine-functionalized pomalidomide derivative as the CRBN E3 ligase ligand, and an this compound linker.
Synthesis of a JQ1-PEG8-Azide Intermediate
This protocol describes the conjugation of the this compound linker to an amine-functionalized JQ1 analog. If starting with (+)-JQ1, it first needs to be functionalized with a primary amine. For this protocol, we will assume an amine-functionalized JQ1 is available.
Materials:
-
Amine-functionalized (+)-JQ1
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: Dissolve amine-functionalized (+)-JQ1 (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Linker: In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF. Add this solution dropwise to the JQ1 solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the JQ1-PEG8-Azide intermediate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Synthesis of the Final PROTAC via Click Chemistry
This protocol describes the final step of conjugating the JQ1-PEG8-Azide intermediate to an alkyne-functionalized pomalidomide derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
JQ1-PEG8-Azide intermediate
-
Alkyne-functionalized pomalidomide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography
Procedure:
-
Reaction Setup: Dissolve the JQ1-PEG8-Azide intermediate (1.0 eq) and alkyne-functionalized pomalidomide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO4·5H2O (0.1 eq) in water.
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. Stir the reaction vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final PROTAC.
-
Final Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC. The purity of the final compound should be ≥95%.
Characterization and Purification Notes
-
Purification: High-performance liquid chromatography (HPLC) is a crucial technique for the purification and purity assessment of the final PROTAC. A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% formic acid or TFA as a modifier.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the intermediates and the final PROTAC.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compounds.
-
Biological Evaluation: BRD4 Degradation Assay
This protocol outlines a standard Western blot procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
(+)-JQ1 (negative control)
-
dBET1 (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, or 24 hours). Include DMSO as a vehicle control, (+)-JQ1 as a non-degrading inhibitor control, and a known BRD4 degrader like dBET1 as a positive control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding α-tubulin band intensity. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG8-NHS Ester Conjugation
Welcome to the technical support center for Azido-PEG8-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
This compound facilitates the covalent attachment of a PEGylated azide group to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][] The azide group then becomes available for subsequent bioorthogonal "click chemistry" reactions.[2]
Q2: What is the optimal pH for achieving high conjugation efficiency?
The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance. Below pH 7.2, the target primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus reducing the reaction rate. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which becomes a major competing reaction and lowers the overall yield of the desired conjugate.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use amine-free buffers to prevent competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and must be avoided as they will compete for reaction with the NHS ester, significantly reducing conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How should this compound be stored and handled to maintain its reactivity?
Azido-PEG8-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. For use, it is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. It is best to prepare fresh solutions for each use and avoid preparing stock solutions for long-term storage in aqueous buffers.
Q5: What are the primary side reactions that can reduce conjugation efficiency?
The most significant side reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester into a non-reactive carboxylic acid. This competing reaction is highly dependent on the pH of the reaction buffer, with the rate of hydrolysis increasing at higher pH values. Other potential, though less common, side reactions can occur with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, particularly under non-optimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of Competing Primary Amines in the Buffer | Use amine-free buffers such as PBS, HEPES, or borate buffer. If the sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange via dialysis or a desalting column prior to the reaction. |
| Suboptimal Reaction pH | Verify the pH of the reaction buffer immediately before adding the NHS ester. Adjust the pH to 8.3-8.5 for optimal results. |
| Low Reactivity of the this compound | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base. |
| Insufficient Molar Excess of the Reagent | Increase the molar excess of the this compound relative to the target molecule. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically. For dilute protein solutions, a higher molar excess may be required. |
| Steric Hindrance at the Conjugation Site | If possible, consider engineering the protein to introduce a more accessible primary amine. Alternatively, using a linker with a longer spacer arm might improve accessibility. |
Problem: Non-Specific Binding of the Conjugated Molecule
| Possible Cause | Recommended Solution |
| Excessive Labeling (High Degree of Labeling) | Reduce the molar excess of the this compound in the reaction to control the number of modifications per molecule. |
| Hydrolysis Leading to Charged Carboxyl Groups | Optimize the reaction conditions (pH, reaction time) to minimize hydrolysis of the NHS ester. |
| Aggregates of the Conjugated Molecule | Purify the conjugate using size-exclusion chromatography to remove aggregates. Ensure proper folding of the protein during and after conjugation. |
Quantitative Data Summary
The efficiency of NHS ester conjugation is influenced by several factors. The following tables summarize the impact of pH, temperature, and molar ratio on the reaction, based on data for similar NHS esters.
Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes ¹ |
| 8.5 | Room Temperature | 180 minutes ¹ |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes ¹ |
¹ Data for a porphyrin-NHS ester in carbonate buffer/10% DMSO.
Table 2: Effect of pH on the Half-time of Amidation (Conjugation)
| pH | Temperature (°C) | Half-time of Amidation |
| 8.0 | Room Temperature | 80 minutes ¹ |
| 8.5 | Room Temperature | 20 minutes ¹ |
| 9.0 | Room Temperature | 10 minutes ¹ |
¹ Data for the reaction of a porphyrin-NHS ester with an amino-PEG reagent.
Table 3: Impact of Molar Ratio on PEGylation Yield
| Protein:mPEG-NHS Molar Ratio | PEGylation Yield (%)² |
| 1:5 | ~20 |
| 1:10 | ~35 |
| 1:25 | ~65 |
| 1:35 | ~60 (with increased polydispersity) |
² Data for the PEGylation of cytochrome c at pH 7 for 30 minutes.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the amine-free reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer into a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling using appropriate analytical methods (e.g., spectrophotometry, mass spectrometry).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Desired aminolysis vs. competing hydrolysis pathways.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Optimizing Azido-PEG8-NHS Ester Labeling
Welcome to the technical support center for Azido-PEG8-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between an this compound and a primary amine on a biomolecule is between 7.2 and 8.5.[1][2] A pH range of 8.3-8.5 is often recommended as the ideal balance.[3] At a lower pH, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate. Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower labeling efficiency.
Q2: What is the primary cause of this compound hydrolysis?
The primary cause of this compound hydrolysis is the reaction with water. The N-hydroxysuccinimide (NHS) ester group is susceptible to nucleophilic attack by water, leading to the cleavage of the ester bond and the formation of an inactive carboxylate. This competing reaction is accelerated at higher pH values.
Q3: Which buffers should be used for the labeling reaction?
It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling yields. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.
Q4: How should this compound be stored and handled?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant. To prevent condensation, the vial should be equilibrated to room temperature before opening. It is recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.
Q5: What is the recommended molar excess of this compound for labeling?
The optimal molar excess of the this compound depends on the protein concentration and the desired degree of labeling. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is often recommended. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to achieve the same level of incorporation. It is often best to determine the optimal molar ratio empirically through small-scale pilot experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage of the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer. For optimal results, maintain a pH between 8.3 and 8.5. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Use an amine-free buffer such as PBS, carbonate-bicarbonate, HEPES, or borate. If necessary, perform a buffer exchange using dialysis or a desalting column. | |
| Insufficient molar excess of NHS ester: The amount of labeling reagent is not enough to achieve the desired labeling density. | Increase the molar excess of the this compound. For dilute protein solutions, a higher excess (20-50 fold) may be required. | |
| Protein Precipitation During or After Labeling | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | The final concentration of the organic solvent should ideally not exceed 10% (v/v). |
| Change in protein solubility upon labeling: The addition of the Azido-PEG8 moiety may alter the solubility of the protein. | Perform a small-scale pilot experiment to determine the optimal labeling conditions for your specific biomolecule. The PEG spacer in Azido-PEG8-NHS is designed to increase hydrophilicity, but over-labeling can still sometimes lead to precipitation. | |
| Lack of Reproducibility Between Experiments | Inconsistent this compound activity: The reactivity of the NHS ester can vary if not handled and stored consistently. | Always allow the reagent to equilibrate to room temperature before opening. Prepare fresh solutions for each experiment and avoid using old stock solutions. |
| Variability in reaction conditions: Minor differences in pH, temperature, or incubation time can affect the outcome. | Standardize all reaction parameters, including buffer preparation, reagent concentrations, and incubation times and temperatures. |
Experimental Protocols & Data
General Protocol for Protein Labeling
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Perform the Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a good starting point. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
Purify the Labeled Protein: Remove unreacted this compound and byproducts using a desalting column, dialysis, or gel filtration.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal performance is often observed between pH 8.3 and 8.5. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are faster (30-60 min), while incubation on ice is longer (2 hours) but can be gentler for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Molar Excess of NHS Ester | 10- to 50-fold | The optimal ratio is dependent on the protein concentration and should be determined empirically. |
| Organic Solvent Concentration | < 10% (v/v) | High concentrations of DMSO or DMF can lead to protein precipitation. |
Stability of NHS Esters in Aqueous Solution
| pH | Half-life |
| 7.0 | Several hours |
| 8.0 | Minutes |
| 8.5 | Significantly shorter than at pH 8.0 |
| > 9.0 | Very rapid hydrolysis |
This table summarizes the general stability of NHS esters; the exact half-life can vary.
Visualizations
Caption: Experimental workflow for this compound labeling.
References
Technical Support Center: Preventing Aggregation During Protein Labeling with Azido-PEG8-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during labeling with Azido-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical crosslinker used to label proteins. It consists of three key components:
-
NHS ester: This N-hydroxysuccinimide ester is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus) on the protein.[1][2][3][4]
-
PEG8: The eight-unit polyethylene glycol spacer is a hydrophilic and flexible linker.[5] It increases the solubility of the labeled protein and can help prevent aggregation by providing a steric shield.
-
Azide (N3): This group serves as a bioorthogonal handle for "click chemistry." After the initial labeling, a molecule containing a corresponding alkyne group (like a fluorophore or a drug) can be specifically attached to the azide.
Q2: What are the primary causes of protein aggregation during labeling with this compound?
A2: Protein aggregation after labeling can arise from several factors:
-
Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Increased Hydrophobicity: While the PEG component is hydrophilic, the overall modification can sometimes increase the hydrophobicity of the protein surface, promoting self-association.
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, temperature, or high reagent concentrations can destabilize the protein and lead to aggregation.
-
Pre-existing Aggregates: The starting protein sample may already contain small amounts of aggregates that can act as seeds for further aggregation during the labeling process.
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. While this doesn't directly cause aggregation, it reduces labeling efficiency and can lead to the use of higher reagent concentrations, which in turn can promote aggregation.
Q3: How can I detect and quantify aggregation in my labeled protein sample?
A3: Several techniques can be used to detect and quantify protein aggregates:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in the solution.
-
Size Exclusion Chromatography (SEC): This is a high-resolution method to separate monomers from dimers, trimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound.
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates rapid and significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reagent Concentration | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio. | A high concentration of the labeling reagent can lead to over-labeling and rapid precipitation. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. | The reaction of NHS esters with amines is pH-dependent. While a slightly alkaline pH (8.3-8.5) is optimal for the reaction, some proteins may be unstable at this pH. |
| Reagent Solubility | Dissolve the this compound in a small amount of an organic co-solvent like anhydrous DMSO or DMF before adding it to the aqueous protein solution. | NHS esters can have limited aqueous solubility. Adding the solid directly to the buffer can cause precipitation of the reagent and localized high concentrations, leading to protein aggregation. |
| Protein Concentration | Reduce the protein concentration. The optimal range is typically 1-10 mg/mL. | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Mixing Method | Add the dissolved reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to uncontrolled reactions and precipitation. |
Issue 2: Gradual aggregation during storage after labeling.
This may occur even if the initial labeling reaction appears successful.
| Potential Cause | Troubleshooting Step | Rationale |
| Alteration of Protein Surface Properties | Include stabilizing excipients in the storage buffer. | The addition of the Azido-PEG8 moiety can alter the protein's surface charge and hydrophobicity, making it more prone to aggregation over time. |
| Freeze-Thaw Induced Aggregation | Add cryoprotectants like glycerol or sucrose to the storage buffer if the protein is stored frozen. Aliquot the labeled protein to minimize freeze-thaw cycles. | The process of freezing and thawing can be stressful for proteins and induce aggregation. |
| Suboptimal Storage Buffer | Optimize the pH and ionic strength of the storage buffer. | The stability of the labeled protein may be different from the unlabeled protein. |
Experimental Protocols & Data
General Protein Labeling Protocol with this compound
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.
-
Buffer Preparation: Prepare a suitable reaction buffer. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5 is recommended. Avoid buffers containing primary amines, such as Tris.
-
Protein Preparation: Ensure your protein is in the appropriate reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.
-
Purification: Remove the excess unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful protein labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 for NHS ester reaction. However, protein stability should be the primary consideration. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow down both the labeling reaction and potential aggregation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of aggregation. |
| Molar Excess of Reagent | 10 - 20 fold | This should be optimized for each protein to achieve the desired degree of labeling without causing aggregation. |
| Organic Solvent | < 10% of total volume | High concentrations of organic solvents like DMSO or DMF can denature proteins. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Stabilize the native protein structure through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions and can increase solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction pathways for this compound with a protein.
Caption: Troubleshooting decision tree for protein aggregation during labeling.
References
Technical Support Center: Purification of Azido-PEG8-NHS Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unreacted Azido-PEG8-NHS ester from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function? this compound is a heterobifunctional crosslinker.[1][2] It contains an N-hydroxysuccinimide (NHS) ester at one end and an azide group at the other, connected by an 8-unit polyethylene glycol (PEG) spacer.[1][3] The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds, while the azide group can be used in "click chemistry" reactions with alkynes.[4] The hydrophilic PEG spacer enhances the water solubility of the target molecule.
Q2: Why is it crucial to remove unreacted this compound? Excess, unreacted this compound can interfere with downstream applications. It can react with other primary amine-containing molecules in subsequent steps, leading to non-specific labeling and inaccurate results. Furthermore, its presence can complicate the analysis and characterization of the final conjugate.
Q3: What is the most common side reaction involving NHS esters? The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction creates a non-reactive carboxylic acid, which reduces the efficiency of the desired conjugation. The rate of hydrolysis increases significantly with higher pH.
Q4: What type of buffer should be used for the conjugation reaction? It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer, at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation yield.
Q5: How should this compound be prepared and stored? this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation. The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use; stock solutions should not be prepared for storage due to the rapid hydrolysis of the NHS ester.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of competing amines | Use amine-free buffers such as PBS, HEPES, or borate buffer for the reaction. If the protein sample is in a buffer like Tris, perform a buffer exchange into an amine-free buffer before starting the conjugation. |
| Suboptimal Reaction pH | The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.0 to 9.0. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Poor Reagent Quality | The NHS ester may have degraded due to moisture exposure. Use a fresh vial of the reagent and ensure it is properly equilibrated to room temperature before opening. |
Problem 2: Presence of Residual Unreacted this compound After Purification
| Possible Cause | Recommended Solution |
| Inefficient Dialysis | Ensure the molecular weight cutoff (MWCO) of the dialysis membrane is appropriate. For removing a small molecule like this compound (MW: 564.58 g/mol ), a membrane with a low MWCO (e.g., 2K to 3.5K) is suitable. Increase the volume of the dialysis buffer (dialysate) and perform multiple buffer changes to maximize diffusion. |
| Improper Size Exclusion Chromatography (SEC) | The column may not be providing adequate resolution. Ensure the column is properly packed and equilibrated. Optimize the mobile phase and flow rate for better separation of the conjugate from the smaller, unreacted reagent. Use a desalting column specifically designed for removing small molecules. |
| Carryover during Precipitation | The pellet containing the precipitated conjugate may have trapped unreacted reagent. Ensure the pellet is washed thoroughly with a suitable solvent (in which the conjugate is insoluble but the unreacted ester is soluble) before redissolving. |
Quantitative Data Summary for Purification Methods
The following table summarizes key parameters for common methods used to remove unreacted this compound from a reaction mixture containing a larger biomolecule (e.g., a protein or antibody).
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Precipitation (e.g., with Acetone) |
| Principle of Separation | Diffusion across a semi-permeable membrane based on molecular size. | Separation based on hydrodynamic radius as molecules pass through a porous stationary phase. | Differential solubility leading to the selective precipitation of the larger conjugate. |
| Recommended MWCO / Column | 2K - 7K MWCO for typical proteins. | Desalting columns (e.g., G-25, PD-10) or SEC columns with appropriate pore size for the conjugate. | N/A |
| Typical Processing Time | 4 hours to overnight, with multiple buffer changes. | 10 - 30 minutes per sample. | 1 - 2 hours. |
| Key Advantage | Simple, requires minimal specialized equipment. | Fast, provides high resolution and good recovery. | Can concentrate the product and is cost-effective. |
| Key Disadvantage | Slow, may lead to sample dilution. | Requires a chromatography system, potential for sample dilution. | Risk of protein denaturation or co-precipitation of impurities. |
Experimental Protocols
Method 1: Removal by Dialysis
This method is suitable for separating the larger conjugated product from the small, unreacted this compound.
-
Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes. This step converts the remaining reactive NHS esters to non-reactive species.
-
Prepare Dialysis Device: Select a dialysis membrane with an appropriate MWCO (e.g., 3.5K). Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Load Sample: Carefully load the reaction mixture into the dialysis device.
-
Perform Dialysis: Place the device in a beaker containing a large volume of dialysis buffer (e.g., PBS), typically 200-500 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer completely. Repeat this step at least two more times to ensure complete removal of the unreacted reagent.
-
Recover Sample: After the final buffer change, carefully remove the sample from the dialysis device.
Method 2: Removal by Size Exclusion Chromatography (Desalting Column)
This is a rapid method for separating the conjugate from small molecules.
-
Quench Reaction: As described in the dialysis protocol, quench the reaction with an amine-containing buffer.
-
Equilibrate Column: Select a desalting column (e.g., PD-10) appropriate for your sample volume. Equilibrate the column with your desired storage buffer (e.g., PBS) according to the manufacturer's protocol. This typically involves passing several column volumes of buffer through the column.
-
Load Sample: Allow the equilibration buffer to drain from the column and then carefully apply the reaction mixture to the center of the column bed.
-
Elute Conjugate: Add the elution buffer (the same buffer used for equilibration) to the column. The larger conjugate will travel through the column faster and elute first. The smaller, unreacted reagent and by-products will be retained longer.
-
Collect Fractions: Collect the eluate in fractions. The purified conjugate will be in the initial fractions corresponding to the column's void volume. Monitor the fractions for your product (e.g., by measuring absorbance at 280 nm for proteins).
Method 3: Removal by Acetone Precipitation
This method is useful for concentrating the product while removing highly soluble impurities.
-
Quench Reaction: Quench the reaction with an amine-containing buffer as previously described.
-
Chill Acetone: Pre-chill high-purity acetone to -20°C.
-
Precipitate Protein: Add at least 4 volumes of cold acetone to your reaction mixture. Mix gently and incubate at -20°C for 60 minutes.
-
Centrifuge: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated conjugate.
-
Wash Pellet: Carefully decant the supernatant, which contains the unreacted this compound. Gently wash the pellet with a small volume of cold acetone to remove any remaining impurities, and centrifuge again.
-
Dry and Resuspend: Decant the supernatant and allow the pellet to air dry briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult. Resuspend the purified conjugate pellet in a suitable storage buffer.
Visualizations
Caption: Workflow for removing unreacted NHS ester using dialysis.
Caption: Workflow for removal via size exclusion chromatography.
Caption: Workflow for removal of unreacted ester by precipitation.
References
Azido-PEG8-NHS ester solubility issues in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Azido-PEG8-NHS ester in different buffers.
Troubleshooting Guide
Issue: Precipitate observed when dissolving this compound in aqueous buffer.
This is a common issue that can arise from several factors related to the compound's properties and handling. Follow this guide to troubleshoot and resolve solubility problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent to initially dissolve this compound?
A1: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1] These organic solvents minimize exposure to moisture, which can cause hydrolysis of the reactive NHS ester group.[1] The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media.[2][3][4]
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: While the PEG chain improves water solubility, it is strongly recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. This ensures complete dissolution and minimizes hydrolysis that can occur upon direct contact with the aqueous environment.
Q3: Can I prepare a stock solution of this compound and store it for later use?
A3: It is highly recommended not to store this compound in solution. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture. Always prepare the solution immediately before use to ensure maximum reactivity.
Q4: How should I store the solid this compound?
A4: Store the solid reagent desiccated at -20°C. Before opening the vial, allow it to warm to room temperature to prevent moisture condensation on the product.
Buffer Selection and Compatibility
Q5: Which buffers are recommended for reactions with this compound?
A5: Buffers that are free of primary amines are recommended. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers. The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.
Q6: Are there any buffers I should avoid?
A6: Yes, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. The primary amines in these buffers will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.
Q7: How does pH affect the solubility and stability of this compound?
A7: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with increasing pH. While a slightly alkaline pH (7.2-8.5) is required for the primary amine on the target molecule to be sufficiently nucleophilic, a very high pH will rapidly inactivate the NHS ester.
| pH | NHS Ester Half-life (approx.) | Stability |
| 7.0 | 4-5 hours at 0°C | Relatively Stable |
| 8.0 | 1 hour at room temperature | Moderately Stable |
| 8.6 | 10 minutes at 4°C | Unstable, rapid hydrolysis |
Data is for general NHS esters and may vary for this compound.
Experimental Procedures
Q8: What is the recommended procedure for adding the this compound stock solution to my reaction buffer?
A8: To prevent precipitation, slowly add the organic stock solution (in DMSO or DMF) to the gently vortexing aqueous reaction buffer. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid affecting your biomolecules.
Q9: My conjugation reaction is failing. How can I check if my this compound is still active?
A9: While a direct activity assay can be complex, you can infer its activity by ensuring proper storage and handling have been followed. If you suspect hydrolysis due to improper storage or handling, it is best to use a fresh vial of the compound. A general method to test for NHS ester activity involves monitoring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a base.
Experimental Protocols
Protocol for Preparing this compound Solution
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Add to Reaction Buffer: Slowly add the desired volume of the stock solution to your amine-free reaction buffer (e.g., PBS, pH 7.4) while gently vortexing. Ensure the final concentration of the organic solvent is kept to a minimum (e.g., <10% v/v).
General Protocol for Protein Labeling
-
Buffer Exchange: If your protein of interest is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.0).
-
Prepare Protein Solution: Prepare your protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Prepare this compound: Immediately before use, prepare a fresh solution of this compound in anhydrous DMSO or DMF as described above.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or spin desalting columns.
Signaling Pathway Diagram Example
While this compound is not directly involved in signaling pathways, it is often used to attach probes to molecules that are. The following is a generic example of how a labeled molecule might be depicted in a signaling context.
Caption: Interaction of a labeled ligand with a cell surface receptor.
References
Technical Support Center: Azido-PEG8-NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Azido-PEG8-NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during the bioconjugation of this compound to biomolecules in a question-and-answer format.
Question 1: Why is my conjugation efficiency low?
Answer: Low conjugation efficiency is a frequent issue and can be attributed to several factors. The primary reason is often the hydrolysis of the NHS ester, which competes with the desired amine reaction.[1][2] The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[2]
Here are some common causes and solutions:
-
Suboptimal pH: The ideal pH for NHS ester reactions is between 7.2 and 8.5.[2][3] Below this range, the primary amines on your biomolecule will be protonated and less nucleophilic. Above this range, the hydrolysis of the this compound will be significantly accelerated.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for the NHS ester, reducing your yield. It is crucial to use amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate.
-
Hydrolysis of the NHS Ester Stock: this compound is moisture-sensitive. Ensure it is stored properly with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation. Always prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
-
Poor Solubility: If the this compound is not fully dissolved in the reaction mixture, the reaction cannot proceed efficiently. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Steric Hindrance: If the primary amines on your biomolecule are sterically hindered, the reaction rate may be slower, allowing more time for hydrolysis to occur. Increasing the molar excess of the this compound may help to drive the reaction forward.
Question 2: How can I minimize the hydrolysis of my this compound?
Answer: Minimizing hydrolysis is key to successful conjugation. Here are some strategies:
-
Optimize pH: Perform the reaction in the recommended pH range of 7.2-8.5.
-
Control Temperature: The half-life of NHS esters decreases significantly with increasing temperature. Performing the reaction at 4°C can extend the half-life of the NHS ester, although it will also slow down the desired aminolysis reaction.
-
Use Fresh Reagents: Always use a freshly prepared solution of this compound in an anhydrous solvent like DMSO or DMF.
-
Increase Reactant Concentration: Working with more concentrated solutions of your biomolecule can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.
Question 3: I am observing unexpected modifications or loss of activity in my biomolecule. What could be the cause?
Answer: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, especially under certain conditions. These side reactions can lead to unexpected modifications and potentially affect the biological activity of your molecule.
-
Reaction with Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds. These bonds are less stable than the amide bonds formed with primary amines and can be hydrolyzed.
-
Reaction with Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage. Thioester bonds are more labile than amide bonds.
-
Reaction with Histidine: The imidazole group of histidine can also react with NHS esters, though this is generally considered a minor side reaction.
To minimize these side reactions, it is important to control the pH and reaction time. Adhering to the optimal pH range for amine reactivity (7.2-8.5) will disfavor reactions with other residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a protein?
The primary reaction is a nucleophilic acyl substitution where the unprotonated primary amine group (from the N-terminus or the epsilon-amine of a lysine residue) on the protein attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.
Q2: What are the main side reactions to be aware of?
The most significant side reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent. Other potential side reactions include the acylation of hydroxyl groups on tyrosine, serine, and threonine residues, and the formation of thioesters with cysteine residues.
Q3: How does pH affect the reaction?
The pH is a critical parameter. A slightly alkaline pH (7.2-8.5) is necessary to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic. However, at higher pH values, the rate of hydrolysis of the NHS ester increases dramatically.
Q4: What is the recommended buffer for the conjugation reaction?
Amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers are recommended at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine should be avoided as they will compete in the reaction.
Q5: How should I quench the reaction?
To stop the reaction, you can add a quenching reagent that contains primary amines, such as Tris, glycine, or hydroxylamine, to a final concentration of 50-100 mM. This will react with any remaining unreacted this compound.
Q6: What methods can be used to purify the PEGylated biomolecule?
Several chromatography techniques can be used to purify the final conjugate and remove unreacted PEG reagent and byproducts. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing low molecular weight impurities.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated forms, and even different positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters and Stability of the Resulting Linkage
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine (ε-amine) | Primary Amine | High | Amide | Very Stable |
| N-terminus | Primary Amine | High | Amide | Very Stable |
| Cysteine | Sulfhydryl (Thiol) | Moderate | Thioester | Labile, less stable than amide |
| Tyrosine | Hydroxyl | Low | Ester | Labile, susceptible to hydrolysis |
| Serine | Hydroxyl | Low | Ester | Labile, susceptible to hydrolysis |
| Threonine | Hydroxyl | Low | Ester | Labile, susceptible to hydrolysis |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Very Labile |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted this compound, NHS byproduct, and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Visualizations
Caption: Primary and side reactions of this compound.
Caption: General experimental workflow for protein PEGylation.
References
How to control the degree of labeling with Azido-PEG8-NHS ester
Technical Support Center: Azido-PEG8-NHS Ester Labeling
Welcome to the technical support center for this compound labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively control the degree of labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction of an this compound?
The N-hydroxysuccinimide (NHS) ester of Azido-PEG8 reacts with primary amines (–NH2) on a target molecule, such as the N-terminus of a protein or the side chain of a lysine residue.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] The azide group on the PEG linker remains available for subsequent bioorthogonal "click chemistry" reactions.
Q2: Which factors are most critical for controlling the degree of labeling (DOL)?
The degree of labeling (DOL) is primarily controlled by three key factors:
-
Molar Ratio: The ratio of this compound to the target molecule is a primary determinant of the final DOL.
-
Reaction pH: The pH of the reaction buffer is the most critical parameter, influencing both the reactivity of the target amines and the stability of the NHS ester.
-
Reaction Time and Temperature: These parameters affect the rate of both the desired labeling reaction and the competing hydrolysis of the NHS ester.
Q3: What is the optimal pH for the labeling reaction, and why is it so important?
The optimal pH for NHS ester reactions is between 8.3 and 8.5. This pH represents a crucial balance:
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. Water acts as a competing nucleophile, breaking down the ester into an unreactive carboxylic acid and reducing labeling efficiency. The half-life of an NHS ester can drop to just 10 minutes at pH 8.6 and 4°C.
-
Below pH 7.2: Primary amines are predominantly protonated (–NH3+), which makes them non-nucleophilic and thus unreactive towards the NHS ester.
While some protocols suggest a broader range of pH 7.2 to 9.0, the 8.3-8.5 range is generally considered optimal for maximizing the labeling reaction while minimizing hydrolysis.
Q4: What buffers should I use for the labeling reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling yields.
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5
-
Borate or HEPES buffers
Q5: How should I prepare and handle the this compound?
This compound is sensitive to moisture. Improper handling can lead to hydrolysis and inactivation of the reagent.
-
Storage: Store the reagent desiccated at -20°C.
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solution: Prepare stock solutions immediately before use by dissolving the ester in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare and store aqueous stock solutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Suboptimal pH: Reaction pH is too low (<7.2), protonating amines and making them unreactive. | Verify the pH of your reaction buffer is within the optimal 8.3-8.5 range. |
| 2. Hydrolyzed NHS Ester: The reagent was exposed to moisture or the reaction pH was too high (>9.0), leading to hydrolysis. | Use fresh, anhydrous DMSO or DMF to prepare the reagent solution immediately before use. Ensure the vial warms to room temperature before opening. | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before the reaction. | |
| 4. Insufficient Molar Excess: The molar ratio of NHS ester to the target molecule is too low. | Increase the molar excess of the this compound. This often requires empirical optimization. | |
| 5. Low Protein Concentration: The reaction efficiency is reduced at low concentrations of reactants. | Increase the protein concentration. A concentration of 1-10 mg/mL is often recommended. | |
| High Degree of Labeling (DOL) / Over-labeling | 1. Excessive Molar Ratio: The molar ratio of NHS ester to the target molecule is too high. | Decrease the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio. |
| 2. Extended Reaction Time: The reaction was allowed to proceed for too long. | Reduce the incubation time. Typical reactions run for 1-4 hours at room temperature or overnight at 4°C. | |
| Protein Precipitation After Labeling | 1. Over-labeling: The addition of too many PEG chains can alter the protein's net charge, isoelectric point (pI), and solubility. | Reduce the molar excess of the NHS ester to achieve a lower DOL. |
| 2. High Solvent Concentration: The final concentration of the organic solvent (DMSO/DMF) is too high (typically >10%). | Ensure the volume of the NHS ester stock solution added does not exceed 10% of the total reaction volume. | |
| Inconsistent Results Batch-to-Batch | 1. Reagent Instability: An older stock solution of NHS ester was used. | Always prepare the NHS ester solution fresh for each experiment. Do not store stock solutions. |
| 2. pH Fluctuation: The buffer capacity was insufficient, and the pH dropped during the reaction due to NHS release. | Use a more concentrated buffer, especially for large-scale reactions, or monitor and adjust the pH during the reaction. |
Experimental Protocols & Data
Controlling DOL with Molar Ratio
The most direct way to control the degree of labeling is by adjusting the molar ratio of the this compound to your target protein. This requires empirical testing for each specific protein.
Table 1: Recommended Starting Molar Ratios for a Typical IgG Antibody
| Target DOL | Molar Excess of this compound to Protein |
| Low (2-4) | 5x - 10x |
| Medium (4-8) | 10x - 20x |
| High (>8) | 20x - 40x |
Note: These are starting recommendations. For a 1-10 mg/mL antibody (IgG) solution, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. Dilute protein solutions may require a greater molar excess to achieve the same DOL.
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound.
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the final application is fluorescence-based.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for Determining the Degree of Labeling (DOL)
For many applications, the azide group is subsequently reacted with a fluorescent dye containing an alkyne group via click chemistry. The DOL can then be determined spectrophotometrically.
-
Purify the Labeled Protein: It is essential to remove all unbound dye via dialysis or gel filtration before taking measurements.
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached dye.
-
-
Calculate the DOL:
-
The DOL is calculated using the Beer-Lambert law, which requires correcting for the dye's absorbance contribution at 280 nm.
-
Step A: Calculate Protein Concentration (M)
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the dye's λmax
-
CF = Correction Factor (A₂₈₀ of dye / Aₘₐₓ of dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
-
-
Step B: Calculate Dye Concentration (M)
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of the dye at its λmax
-
-
-
Step C: Calculate DOL
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Visualizations
Caption: Experimental workflow for controlling this compound labeling.
Caption: Reaction of this compound with a protein's primary amine.
References
Technical Support Center: Purification of Azido-PEG8-NHS Ester Conjugates
<
Welcome to the technical support center for the purification of Azido-PEG8-NHS Ester conjugates. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during the purification of these important bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
The most prevalent purification methods for this compound conjugates leverage differences in size, charge, and hydrophobicity between the conjugate, unreacted PEG reagent, and the biomolecule. Key techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. It is effective at removing unreacted, smaller this compound from the larger, conjugated biomolecule.[1][2][3][4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It can be very effective in separating the PEGylated conjugate from the un-PEGylated biomolecule.
-
Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, this method can be used to separate PEGylated species from their unmodified counterparts.
-
Dialysis and Ultrafiltration: These methods use a semi-permeable membrane to separate molecules based on a molecular weight cutoff (MWCO). They are useful for removing small, unreacted PEG linkers and other low-molecular-weight contaminants.
-
Precipitation: Polyethylene glycol (PEG) precipitation can be used to selectively precipitate proteins and nucleic acids from a solution.
Q2: How do I choose the right purification method for my specific conjugate?
The selection of the optimal purification method depends on several factors:
-
Size of the biomolecule: For large biomolecules like proteins and antibodies, SEC and dialysis/ultrafiltration are often the methods of choice for removing small, unreacted PEG reagents.
-
Properties of the biomolecule: The charge and hydrophobicity of your biomolecule will determine the suitability of IEC and RP-HPLC.
-
Required purity: For high-purity applications, a multi-step purification strategy combining different chromatographic techniques may be necessary.
-
Scale of the experiment: Dialysis and precipitation are easily scalable, while chromatography methods may require more optimization for large-scale purifications.
Q3: What are the common challenges encountered during the purification of this compound conjugates?
Researchers may face several challenges, including:
-
Low yield of the purified conjugate: This can be due to suboptimal reaction conditions, degradation of the NHS ester, or losses during the purification process.
-
Incomplete removal of unreacted PEG reagent: This can interfere with downstream applications and quantification.
-
Co-elution of the conjugate and un-PEGylated biomolecule: This is a common issue in SEC if the size difference is not significant enough for baseline separation.
-
Product aggregation: High concentrations of organic solvents or changes in buffer conditions during purification can sometimes lead to protein precipitation.
Troubleshooting Guides
Problem 1: Low Yield of Purified Conjugate
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Store the this compound desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines on the biomolecule, while a higher pH will accelerate the hydrolysis of the NHS ester. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester. Use a non-amine-containing buffer like PBS, HEPES, or borate buffer. If your biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the conjugation reaction. |
| Losses During Purification | Non-specific binding of the conjugate to chromatography columns or dialysis membranes can occur. Ensure the chosen column matrix and membrane material are compatible with your biomolecule and consider using materials known for low protein binding. Optimize elution conditions in chromatography to ensure complete recovery. |
Problem 2: Incomplete Removal of Unreacted this compound
| Possible Cause | Recommended Solution |
| Inadequate Separation by SEC | The resolution in SEC may be insufficient to completely separate the unreacted PEG from the conjugate, especially if the biomolecule is small. Optimize chromatographic conditions such as column length, flow rate, and mobile phase composition. Consider using a column with a smaller pore size for better resolution of smaller molecules. |
| Insufficient Dialysis | The removal of small molecules by dialysis depends on the dialysis time, buffer volume, and frequency of buffer changes. Ensure you are using a dialysis membrane with an appropriate MWCO that is significantly smaller than your conjugate. Dialyze against a large volume of buffer (at least 100 times the sample volume) and change the buffer at least 2-3 times. |
| Co-elution in RP-HPLC | The hydrophobicity of the unreacted PEG may be similar to the conjugate, leading to overlapping peaks. Optimize the gradient elution profile, organic solvent, and temperature to improve separation. |
Problem 3: Co-elution of Conjugated and Unconjugated Biomolecule
| Possible Cause | Recommended Solution |
| Similar Size in SEC | The addition of a single PEG8 chain may not significantly increase the hydrodynamic radius of a large biomolecule, leading to poor separation in SEC. Consider using a high-resolution SEC column or an alternative purification method like IEC or RP-HPLC. |
| Similar Charge in IEC | PEGylation can shield the charges on a protein, but the change in net charge may not be sufficient for separation by IEC. Optimize the pH of the mobile phase and the salt gradient to enhance the charge differences between the species. |
| Similar Hydrophobicity in RP-HPLC | The change in hydrophobicity upon PEGylation might be subtle. Experiment with different reverse-phase columns (e.g., C4, C8, C18) and optimize the mobile phase composition and gradient. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve the biomolecule in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the peaks corresponding to the conjugate and unreacted materials.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other appropriate methods to confirm the purity of the conjugate.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Conjugates
| Purification Method | Principle | Advantages | Disadvantages | Typical Applications |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Mild conditions, good for removing small unreacted linkers. | May not resolve species with similar sizes, potential for sample dilution. | Purification of large biomolecule conjugates. |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, can separate isomers. | Requires organic solvents which may denature some biomolecules. | Purification of peptides and small protein conjugates. |
| Ion Exchange Chromatography (IEC) | Separation based on net charge. | High capacity, can separate molecules with small charge differences. | PEGylation can mask charges, making separation challenging. | Separation of positional isomers of PEGylated proteins. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Simple, scalable, good for buffer exchange. | Slow, may not be effective for removing larger impurities, potential for sample loss. | Removal of small unreacted linkers and salts. |
| Precipitation | Differential solubility in the presence of precipitants like PEG. | Simple, cost-effective, scalable. | May not be highly selective, potential for co-precipitation of impurities. | Initial purification or concentration of proteins and nucleic acids. |
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Troubleshooting logic for low yield in conjugation reactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Confirming Successful Conjugation of Azido-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The Azido-PEG8-NHS ester is a heterobifunctional linker that has gained prominence in bioconjugation, serving as a bridge between a biomolecule and a payload or another molecule. It features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins or other molecules, and an azide group, which can be used in "click chemistry" reactions like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.
Confirming that this conjugation has occurred successfully is a critical step to ensure the quality, efficacy, and reproducibility of the final conjugate. This guide provides an objective comparison of the key analytical techniques used for this validation, supported by detailed experimental protocols and data presentation.
Comparison of Key Analytical Techniques
A multi-faceted approach is often necessary to fully characterize the conjugate and confirm the reaction's success. The primary methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | HPLC | FTIR Spectroscopy |
| Principle | Measures mass-to-charge ratio to determine molecular weight. | Measures magnetic properties of atomic nuclei for detailed structural information. | Separates molecules based on physical/chemical properties (size, charge, hydrophobicity). | Measures the absorption of infrared radiation to identify functional groups. |
| Information Provided | Definitive confirmation of mass increase, determination of conjugation efficiency (e.g., Drug-to-Antibody Ratio). | Quantitative determination of PEGylation degree, structural confirmation of the conjugate. | Purity assessment, separation of conjugate from unreacted materials, quantification of product and impurities. | Confirmation of new amide bond formation, presence of the azide group, and disappearance of the NHS ester. |
| Sensitivity | Very high (microgram to nanogram levels). | Moderate to low (milligram levels). | High (microgram levels). | Low (milligram levels). |
| Throughput | Moderate to high. | Low. | High. | High. |
| Cost (Instrument) | High. | High. | Moderate. | Low to moderate. |
| Data Type | Quantitative. | Quantitative. | Quantitative. | Qualitative/Semi-quantitative. |
Visualizing the Process
Understanding the workflow and reaction mechanism is crucial for successful conjugation and analysis.
Experimental Protocols & Data
Mass Spectrometry (MS): Intact Mass Analysis
This is often the most definitive method for confirming conjugation. The goal is to observe an increase in the molecular weight of the target molecule corresponding to the mass of the attached Azido-PEG8 moiety.
Experimental Protocol:
-
Sample Preparation: Dilute the unconjugated starting material and the purified conjugate to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., HPLC/UPLC).
-
Chromatography: Use a reversed-phase column suitable for the analyte (e.g., C4 for proteins). Elute the sample using a gradient of acetonitrile with 0.1% formic acid.
-
Mass Analysis: Acquire mass spectra across the chromatographic peak.
-
Data Processing: Deconvolute the resulting mass spectra to obtain the zero-charge mass of the molecules. Compare the mass of the starting material to the conjugated product.
Expected Data: The mass of the this compound is 564.58 Da. After reaction, the NHS group (115.09 Da) is lost, and a hydrogen atom is lost from the amine, resulting in a net mass addition from the Azido-PEG8-CO- moiety of approximately 449.49 Da.
| Sample | Observed Molecular Weight (Da) | Expected Molecular Weight (Da) | Conclusion |
| Unconjugated Protein | 25,000.0 | 25,000.0 | Starting material |
| Conjugated Protein | 25,450.2 | 25,449.5 | Successful mono-conjugation |
| Conjugated Protein | 25,898.5 | 25,899.0 | Successful di-conjugation |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Size-Exclusion Chromatography (SEC-HPLC), is excellent for assessing the purity of the conjugate and separating it from unreacted starting materials and excess linker.
Experimental Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the analyte (e.g., Zenix SEC-150 for proteins).
-
Mobile Phase: A buffer compatible with the biomolecule, such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Monitor UV absorbance at 280 nm (for proteins) or 214 nm (for peptides).
-
Analysis: Inject the unconjugated starting material, the crude reaction mixture, and the purified conjugate. Compare the retention times. The conjugated product, being larger, should elute earlier than the unconjugated starting material.
Expected Data:
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| Unconjugated Protein | 12.5 | 100 | Starting material |
| Purified Conjugate | 11.8 | 98.5 | Successful conjugation, high purity |
| Free Linker | 15.2 | 1.5 | Minimal residual impurity |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that confirms conjugation by identifying key functional groups. It is particularly useful for detecting the azide group, which has a strong, characteristic absorption in a region of the spectrum that is typically free from other signals.
Experimental Protocol:
-
Sample Preparation: Prepare samples of the starting biomolecule, the this compound, and the purified conjugate. Samples can be analyzed neat (if liquid), as a thin film on a salt plate (e.g., NaCl), or as a KBr pellet.
-
Data Acquisition: Collect the IR spectrum for each sample, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectra. Look for:
-
Appearance of an azide peak: A strong, sharp peak around 2100 cm⁻¹ in the conjugate spectrum, which is absent in the starting biomolecule.
-
Disappearance of NHS ester peaks: The characteristic peaks of the NHS ester (around 1815, 1785, and 1740 cm⁻¹) present in the linker spectrum should be absent in the final conjugate spectrum.
-
Changes in the amide region: The formation of a new amide bond may cause subtle shifts or broadening in the Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to quantify the degree of PEGylation. It is most effective when the molecule being conjugated has well-resolved protons that are distinct from the PEG signals.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Identify the characteristic broad signal of the PEG backbone protons (~3.6 ppm).
-
Look for the disappearance of the NHS ester protons (a singlet around 2.8-2.9 ppm).
-
Compare the integration of a well-resolved peak from the biomolecule to the integration of the PEG signal to determine the ratio of PEG chains per molecule.
-
Comparison with Alternative Conjugation Chemistries
While NHS ester chemistry is robust and widely used, alternative strategies exist that may offer advantages in specific contexts, such as achieving site-specific conjugation.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Reductive Amination | Click Chemistry (SPAAC) |
| Target Group | Primary amines (Lysine, N-terminus). | Thiols (Cysteine). | Aldehydes/Ketones, N-terminus. | Azide or Alkyne. |
| Specificity | Moderate (multiple lysines can react). | High (targets free cysteines). | High (N-terminus or engineered aldehydes). | Very high (bioorthogonal). |
| Reaction pH | 7.2 - 8.5. | 6.5 - 7.5. | 6.0 - 7.5. | Physiological pH. |
| Key Advantage | Simple, robust, common target. | Site-specific conjugation. | Site-specific N-terminal modification. | Extremely specific, bioorthogonal. |
| Key Disadvantage | Can lead to heterogeneous products. | Requires a free thiol, which may not be available or may require reduction of disulfides. | Can require engineering of the target molecule. | Requires prior introduction of an azide or alkyne handle. |
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the production of well-defined, high-purity
A Head-to-Head Comparison of Azido-PEG8-NHS Ester and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design and synthesis of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Azido-PEG8-NHS ester with other commonly employed polyethylene glycol (PEG) linkers in bioconjugation, supported by available data and detailed experimental methodologies.
The this compound is a heterobifunctional linker that has gained prominence in bioconjugation due to its versatility. It incorporates three key features: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal azide group for "click chemistry." This combination allows for a two-step conjugation strategy, offering a high degree of control and specificity.
Principles of Bioconjugation with this compound
The utility of this compound lies in its orthogonal reactivity. The NHS ester readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7-9). Following the initial conjugation, the azide group is available for a highly specific and efficient reaction with an alkyne-functionalized molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole linkage. This bioorthogonal nature allows for the precise attachment of a second molecule without cross-reactivity with other functional groups present in the biomolecule.
Comparison with Other PEG Linkers
The choice of a PEG linker is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the overall properties of the final conjugate. Below is a comparison of this compound with other common PEG linkers.
| Linker Type | Reactive Group(s) | Target Functional Group(s) | Resulting Linkage | Key Advantages | Key Disadvantages |
| This compound | NHS Ester, Azide | Primary Amines, Alkynes | Amide, Triazole | High specificity and efficiency of click chemistry; Bioorthogonal reactivity; Forms highly stable bonds. | Two-step conjugation may be required; Copper catalyst in CuAAC can be cytotoxic (though SPAAC avoids this). |
| Maleimide-PEG-NHS Ester | NHS Ester, Maleimide | Primary Amines, Thiols (e.g., from cysteine) | Amide, Thioether | High reactivity and specificity towards thiols; Forms a stable thioether bond. | Potential for retro-Michael addition leading to deconjugation; Maleimides can react with other nucleophiles at higher pH. |
| Alkyne/DBCO-PEG-NHS Ester | NHS Ester, Alkyne/DBCO | Primary Amines, Azides | Amide, Triazole | Enables copper-free click chemistry (SPAAC) with high efficiency and biocompatibility. | DBCO is a bulky group which may affect conjugate properties. |
| Hydrazide-PEG-NHS Ester | NHS Ester, Hydrazide | Primary Amines, Aldehydes/Ketones | Amide, Hydrazone | Site-specific conjugation to oxidized carbohydrates; Hydrazone bond can be acid-labile for controlled release. | Hydrazone bond is less stable than amide or triazole bonds. |
Quantitative Performance Data
While direct, side-by-side quantitative comparisons of this compound with other linkers under identical conditions are not extensively available in the literature, the following tables summarize general performance characteristics based on the underlying chemistries.
Table 1: Comparison of Reaction Efficiencies and Conditions
| Bioconjugation Chemistry | Typical Molar Excess of Reagent | Reaction Time | Reported Efficiency | Optimal pH |
| NHS Ester-Amine Coupling | 10-50 fold | 30-60 min at RT | Variable, can be >90% with optimization | 7.0 - 9.0 |
| Thiol-Maleimide Coupling | 10-20 fold | 1-2 hours at RT | >80% for engineered cysteines | 6.5 - 7.5 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1.5-5 fold | 30-60 min at RT | High, often >90% | ~7.4 |
Table 2: Stability of Resulting Linkages
| Linkage | Bond Type | Stability | Notes |
| Amide | Covalent | Highly Stable | Resistant to hydrolysis under physiological conditions. |
| Thioether | Covalent | Highly Stable | Generally stable, but the maleimide adduct can undergo retro-Michael reaction. |
| Triazole | Covalent | Highly Stable | Formed via click chemistry, very robust and resistant to enzymatic cleavage. |
| Hydrazone | Covalent | Moderately Stable | Can be reversible under acidic conditions, which can be advantageous for drug delivery. |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the labeling of a protein with an alkyne-functionalized molecule using an this compound linker.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Alkyne-functionalized molecule of interest
-
DBCO-functionalized molecule (for copper-free click chemistry)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer for click chemistry (e.g., PBS, pH 7.4)
Procedure:
Step 1: Labeling of Protein with this compound
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Free Click Chemistry Reaction (SPAAC)
-
To the azide-modified protein from Step 1, add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
The final conjugate can be purified from excess DBCO-reagent by size-exclusion chromatography (SEC) if necessary.
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Confirm the identity and integrity of the conjugate by SDS-PAGE and mass spectrometry.
Protocol 2: One-Step Bioconjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a protein containing both primary amines and a free thiol to another amine-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine- and thiol-free buffer, e.g., PBS, pH 7.2)
-
Maleimide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-containing molecule of interest
-
Desalting column
Procedure:
-
Equilibrate the vial of Maleimide-PEG-NHS ester to room temperature.
-
Prepare a 10 mM stock solution of Maleimide-PEG-NHS ester in anhydrous DMSO or DMF.
-
Simultaneously add a 10- to 20-fold molar excess of the Maleimide-PEG-NHS ester stock solution and a desired molar excess of the amine-containing molecule to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a small molecule with a free thiol (e.g., cysteine) and a primary amine (e.g., Tris buffer) to react with any unreacted maleimide and NHS ester groups, respectively.
-
Purify the conjugate using a desalting column.
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
-
Determine the degree of labeling by mass spectrometry.
Visualizing Bioconjugation Strategies
Caption: Comparative workflow of bioconjugation strategies.
Logical Decision Framework
Caption: Decision tree for selecting a suitable PEG linker.
Conclusion
The choice between this compound and other PEG linkers is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. This compound offers a powerful and versatile platform for creating well-defined bioconjugates through a combination of robust amine chemistry and highly specific click chemistry. This two-step approach provides a high degree of control over the conjugation process.
For applications where site-specificity to thiols is desired, Maleimide-PEG linkers are a strong alternative, although the stability of the resulting thioether bond should be considered. For simpler conjugations to primary amines without the need for a second orthogonal reaction, a straightforward NHS-ester PEG linker may suffice. Ultimately, the optimal linker choice will be a balance of reaction efficiency, stability, and the functional requirements of the bioconjugate. Empirical testing and thorough characterization are crucial for the successful development of any novel bioconjugate.
A Head-to-Head Comparison: Azido-PEG8-NHS Ester vs. SMCC for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall physicochemical properties of the conjugate. This guide provides an objective comparison of two widely used linker technologies: the PEGylated, cleavable Azido-PEG8-NHS ester and the non-PEGylated, non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
This comparison is supported by experimental data to aid in the rational selection of a linker for your ADC development program. We will delve into their chemical properties, conjugation chemistries, and their impact on ADC performance, including stability, aggregation, and efficacy.
Executive Summary: Key Differences at a Glance
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | PEGylated, Cleavable | Non-PEGylated, Non-cleavable |
| Conjugation Chemistry | Amine-reactive (NHS ester) & Azide for Click Chemistry | Amine-reactive (NHS ester) & Thiol-reactive (maleimide) |
| Hydrophilicity | High | Low |
| Payload Release Mechanism | Cleavable (e.g., by reduction of the azide) | Non-cleavable; requires lysosomal degradation of the antibody |
| Key Advantages | Improved solubility and stability, reduced aggregation, enhanced pharmacokinetics. | High plasma stability of the linker itself. |
| Potential Disadvantages | Potential for premature cleavage of the linker. | Hydrophobicity can lead to aggregation, especially at higher DARs. The maleimide-thiol bond can be unstable due to retro-Michael reaction. |
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these linkers is essential to appreciating their functional differences.
The hydrophilic polyethylene glycol (PEG) spacer in this compound significantly increases its water solubility compared to the hydrophobic cyclohexane core of SMCC. This difference in hydrophilicity has profound implications for the resulting ADC's properties.
Conjugation Chemistry and Workflow
Both linkers utilize an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, such as the side chains of lysine residues on the antibody. However, the second reactive group dictates the subsequent conjugation strategy.
The this compound pathway offers flexibility through "click chemistry," which is known for its high efficiency and bioorthogonality. The SMCC pathway relies on the reaction between a maleimide and a thiol, which can be generated by reducing the antibody's interchain disulfide bonds.
Performance Comparison: Experimental Data
The choice of linker significantly impacts the performance of an ADC. The following tables summarize key performance parameters based on available experimental data.
Table 1: Physicochemical Properties and Stability
| Parameter | This compound (or PEGylated Linkers) | SMCC (or Non-PEGylated Maleimide Linkers) |
| Solubility | High; the PEG chain enhances the solubility of the ADC. | Low; the hydrophobic nature can contribute to aggregation. |
| Aggregation | Reduced aggregation tendency, even at higher Drug-to-Antibody Ratios (DARs). | Increased propensity for aggregation, particularly with hydrophobic payloads. |
| Plasma Stability | Generally high, but the cleavable nature may pose a risk of premature payload release. | The thioether bond is stable, but the maleimide is susceptible to retro-Michael elimination, leading to payload deconjugation. |
| Pharmacokinetics | The PEG spacer leads to a longer plasma half-life and increased exposure (AUC). | Faster clearance from circulation compared to PEGylated counterparts. |
Table 2: In Vitro and In Vivo Performance (Based on a Miniaturized ADC Model)
| Parameter | PEGylated Linker | SMCC Linker |
| In Vitro Cytotoxicity (IC50) | 4.5 to 22-fold reduction in cytotoxicity compared to the SMCC-linked conjugate. | More potent in in vitro cytotoxicity assays. |
| In Vivo Half-life | 2.5 to 11.2-fold longer half-life. | Shorter half-life. |
| In Vivo Efficacy | Superior tumor growth inhibition in a xenograft model due to improved pharmacokinetics. | Less effective in vivo due to rapid clearance. |
| Off-target Toxicity | Reduced off-target toxicity by more than 4-fold. | Higher potential for off-target toxicity. |
Note: The data in Table 2 is derived from a study using miniaturized antibody fragments (affibody-based drug conjugates) and may not be directly extrapolated to full-sized monoclonal antibody-based ADCs. However, it provides a valuable direct comparison of the impact of a PEGylated versus a non-PEGylated (SMCC) linker.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs.
Protocol 1: ADC Conjugation
A. This compound Conjugation (Two-Step)
-
Antibody-Linker Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Add the linker solution to the antibody solution at a molar excess of 5-20 fold.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove excess, unreacted linker using a desalting column or tangential flow filtration (TFF), exchanging the buffer to one suitable for the subsequent click chemistry reaction.
-
-
Payload Conjugation (Click Chemistry):
-
Prepare a stock solution of the alkyne-modified payload in a suitable solvent.
-
For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the alkyne-payload, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to the antibody-azide conjugate.
-
For strain-promoted azide-alkyne cycloaddition (SPAAC), add the cyclooctyne-modified payload to the antibody-azide conjugate.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C.
-
Purify the final ADC using size exclusion chromatography (SEC) or TFF to remove unreacted payload and other reagents.
-
B. SMCC Conjugation (Two-Step)
-
Antibody Reduction (if conjugating to native cysteines):
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.0-7.5).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP or DTT) to the antibody solution.
-
Incubate at 37°C for 30-90 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Payload-Linker Activation and Conjugation:
-
Dissolve SMCC in an anhydrous organic solvent (e.g., DMSO or DMF).
-
React the SMCC with the amine-containing payload to form the maleimide-activated payload.
-
Alternatively, react the SMCC with the antibody first, then add the thiol-containing payload. For payload-first conjugation, add the maleimide-activated payload to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the final ADC using SEC or TFF.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
A. UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
Determine the molar extinction coefficients of the antibody and the free drug at both wavelengths.
-
Calculate the DAR using the following equations:
-
A₂₈₀(ADC) = ε₂₈₀(Ab) x C(Ab) + ε₂₈₀(Drug) x C(Drug)
-
Aλₘₐₓ(ADC) = ελₘₐₓ(Ab) x C(Ab) + ελₘₐₓ(Drug) x C(Drug)
-
DAR = C(Drug) / C(Ab)
-
B. Hydrophobic Interaction Chromatography (HIC)
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC
A Head-to-Head Comparison of Amine Labeling Chemistries: Alternatives to Azido-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The introduction of functional tags, such as azide groups for click chemistry, enables a vast array of applications, from the creation of antibody-drug conjugates (ADCs) to the fluorescent imaging of cellular processes. Azido-PEG8-NHS ester has become a widely used reagent for this purpose, leveraging the reactivity of N-hydroxysuccinimide (NHS) esters toward primary amines on lysine residues and the N-terminus of proteins.
However, the "best" labeling strategy is not a one-size-fits-all solution. Factors such as the desired degree of labeling, site-specificity, protein stability, and experimental context may necessitate alternatives. This guide provides an objective comparison of various alternatives to this compound, offering quantitative data where available, detailed experimental protocols, and visual guides to the underlying chemistries and workflows.
I. Comparison of Amine-Reactive Chemistries
The most direct alternatives to this compound involve variations in the amine-reactive group or the linker. Here, we compare NHS esters with their water-soluble counterparts, Sulfo-NHS esters, and another common amine-reactive group, isothiocyanates.
Data Presentation: Quantitative Comparison of Amine-Reactive Reagents
| Feature | NHS Ester | Sulfo-NHS Ester | Isothiocyanate |
| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Resulting Bond | Amide | Amide | Thiourea |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | 9.0 - 9.5 |
| Solubility | Requires organic co-solvent (DMSO, DMF) | Water-soluble | Requires organic co-solvent (DMSO, DMF) |
| Coupling Efficiency | Generally high; can be near-quantitative under optimal conditions. Adipic acid-NHS ester coupling to BSA was reported to be more efficient than the isothiocyanate equivalent. | Similar to NHS esters, with the advantage of not requiring organic solvents that may impact protein stability. | Variable; can be lower than NHS esters. |
| Bond Stability | Highly stable; amide bonds have a half-life of hundreds of years at neutral pH. | Highly stable (Amide bond) | Generally stable, but the thiourea bond has been reported to be less stable over time compared to the amide bond. |
| Primary Side Reaction | Hydrolysis (rate increases with pH) | Hydrolysis (slightly more stable against hydrolysis than NHS esters in some conditions) | Hydrolysis at high pH. |
| Half-life of Reagent (pH 7, 4°C) | ~4-5 hours | Generally more stable than NHS esters in aqueous solution. | Generally stable, but susceptible to hydrolysis at high pH. |
| Half-life of Reagent (pH 8.6, 4°C) | ~10 minutes | - | - |
II. Site-Specific Labeling: Beyond Random Amine Acylation
While amine-reactive labeling is robust, it results in a heterogeneous population of conjugates due to the presence of multiple lysine residues. For applications requiring precise control over the location and stoichiometry of the label, site-specific methods offer a powerful alternative.
Data Presentation: Comparison of Site-Specific Labeling Technologies
| Feature | SNAP-tag® | Sortase-Mediated Ligation (SML) | Unnatural Amino Acid (UAA) Incorporation |
| Mechanism | Covalent self-labeling of a fusion tag with a benzylguanine substrate. | Enzymatic ligation of a recognition motif (e.g., LPXTG) to a glycine-bearing probe. | Ribosomal incorporation of an amino acid with a bioorthogonal handle in response to a repurposed codon. |
| Specificity | High; single site per tag. | High; C- or N-terminus. | High; specific residue in the polypeptide chain. |
| Labeling Efficiency / Yield | Quantitative and irreversible. | Can reach >90% with optimized conditions and extended reaction times (e.g., 24 hours). Proximity-based methods can achieve >95% efficiency. | Highly variable, depending on the UAA, expression system, and tRNA/synthetase pair. Can range from low to moderate yields. |
| Requirements | Genetic fusion of the ~20 kDa SNAP-tag to the protein of interest. | Genetic fusion of a short recognition motif (e.g., 5 amino acids) and a poly-glycine sequence on the ligation partner. Requires purified Sortase A enzyme. | Engineered tRNA/aminoacyl-tRNA synthetase pair, a repurposed codon (e.g., amber stop codon) in the gene of interest, and cell culture in the presence of the UAA. |
| Advantages | Rapid and specific labeling with a wide variety of commercially available probes. | Small tag, enzymatic and highly specific ligation. | Precise control over label placement at virtually any site in the protein. |
| Disadvantages | Requires a large protein tag which may affect protein function. | Requires a specific N-terminal glycine on the probe and can have slow kinetics. | Can result in lower protein expression yields; requires specialized cellular machinery. |
III. Experimental Protocols
Protocol 1: General Procedure for Labeling with Sulfo-NHS Ester
This protocol describes the labeling of a protein with an Azido-PEG-Sulfo-NHS ester, a water-soluble alternative to the standard NHS ester.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Azido-PEG-Sulfo-NHS ester in the same amine-free buffer to a concentration of 10-20 mM. Unlike standard NHS esters, no organic solvent is required.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Sulfo-NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Protocol 2: General Procedure for SNAP-tag® Labeling
This protocol outlines the labeling of a SNAP-tag® fusion protein with a benzylguanine (BG)-functionalized probe.
-
Cell Culture and Transfection (for in vivo labeling):
-
Seed cells expressing the SNAP-tag® fusion protein in a suitable culture vessel.
-
Ensure optimal cell density for labeling, as confluent layers may increase background.
-
-
Preparation of Labeling Solution:
-
Dissolve the BG-functionalized probe (e.g., BG-Azide) in DMSO to create a 1 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 1 µM. The optimal concentration depends on the expression level of the fusion protein and the cell type.
-
-
Labeling Reaction:
-
Remove the existing cell culture medium and replace it with the labeling solution.
-
Incubate for 30 minutes at the optimal growth temperature for the cells (typically 37°C).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh, pre-warmed medium to remove unbound probe.
-
After the final wash, incubate the cells in fresh medium for an additional 30 minutes to allow any non-covalently bound probe to diffuse out.
-
-
Analysis:
-
The labeled cells are now ready for downstream applications such as fluorescence microscopy. For in vitro labeling of purified SNAP-tag proteins, the protein and BG-probe are simply mixed in a suitable buffer and incubated before purification.
-
Protocol 3: General Procedure for Sortase-Mediated Ligation (SML)
This protocol describes the ligation of a protein containing a C-terminal LPXTG motif to a probe with an N-terminal poly-glycine sequence.
-
Preparation of Reactants:
-
Purify the target protein with a C-terminal LPXTG recognition sequence (e.g., LPETG).
-
Synthesize or obtain the labeling probe with an N-terminal poly-glycine sequence (typically 1-5 glycines).
-
Purify Sortase A enzyme.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the target protein (e.g., 50 µM), the glycine-functionalized probe (e.g., 1-5 fold molar excess), and Sortase A (e.g., 10 µM).
-
The reaction is typically performed in a buffer such as 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Incubate the reaction for 2-24 hours at a suitable temperature (e.g., room temperature or 37°C). Ligation yields can increase with longer incubation times.
-
-
Purification:
-
Purify the ligated protein from the unreacted components and Sortase A. If the target protein and/or Sortase A have an affinity tag (e.g., His-tag), affinity chromatography can be used for separation. Size-exclusion chromatography is also a common purification method.
-
IV. Visualizing the Workflows and Chemistries
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.
Amine-Reactive Labeling Chemistries
Caption: Reaction schemes for NHS ester and isothiocyanate labeling of primary amines.
Workflow for Site-Specific Labeling
Navigating Peptide Modifications: A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG8-NHS Ester
For researchers, scientists, and drug development professionals delving into the intricacies of protein interactions and modifications, the choice of chemical labeling reagents is paramount. This guide provides an objective comparison of Azido-PEG8-NHS ester with alternative labeling strategies, supported by experimental data and detailed protocols for mass spectrometry analysis. A key focus is placed on the practical application of this reagent in studying complex biological systems, such as the Ubiquitin-Proteasome Pathway.
The covalent labeling of peptides with chemical tags is a cornerstone of modern proteomics, enabling the elucidation of protein-protein interactions, conformational changes, and post-translational modifications. This compound has emerged as a versatile tool in this field, offering a unique combination of an amine-reactive N-hydroxysuccinimide (NHS) ester for protein conjugation and a bioorthogonal azide group for subsequent "click" chemistry reactions. The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, making it an attractive choice for a variety of mass spectrometry-based workflows.
Performance Comparison of Peptide Labeling Reagents
The selection of a labeling reagent significantly impacts the outcome of a mass spectrometry experiment. Key performance indicators include labeling efficiency, the signal intensity of modified peptides, and the fragmentation characteristics of the labeled species. While comprehensive head-to-head quantitative data for this compound against all possible alternatives is not extensively published in a single study, we can infer its performance based on the well-characterized chemistries it employs.
| Feature | This compound | Sulfo-NHS Esters | Biotin-NHS Esters |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Key Feature | Azide for click chemistry | Sulfonate group for increased water solubility | High-affinity biotin for enrichment |
| Labeling Efficiency | High, pH-dependent (optimal pH 7-9)[1][2] | High, pH-dependent (optimal pH 7-9)[3] | High, pH-dependent (optimal pH 7-9) |
| MS Signal Intensity | Generally good; PEG linker can improve ionization | Can enhance ionization in some cases | Good, but can suppress ionization of smaller peptides |
| Fragmentation (CID) | Predictable fragmentation of peptide backbone; PEG linker can show characteristic neutral losses | Similar to unlabeled peptides | Biotin tag can dominate fragmentation spectra |
| Fragmentation (ETD) | Preserves the modification, allowing for backbone fragmentation and localization[4][5] | Preserves the modification | Preserves the modification |
| Downstream Application | Two-step labeling via click chemistry for adding reporter groups or affinity tags | Direct analysis or enrichment if a corresponding antibody is available | Strong enrichment via streptavidin affinity chromatography |
Table 1. Comparison of this compound with other common amine-reactive labeling reagents.
Experimental Protocols
A successful mass spectrometry analysis of modified peptides relies on a meticulously executed experimental workflow. The following protocols provide a detailed methodology for labeling, digestion, and analysis of peptides modified with this compound.
Protocol 1: Peptide Labeling with this compound
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column, dialysis, or spin filtration.
Protocol 2: In-Solution Tryptic Digestion of Labeled Protein
-
Denaturation and Reduction: Denature the labeled protein in a buffer containing 8 M urea. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAM) to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM triethylammonium bicarbonate) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 spin column.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Resuspend the desalted peptides in a solution of 0.1% formic acid in water. Separate the peptides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. A gradient of increasing acetonitrile concentration is typically used for elution.
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument should be set to perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Fragmentation: Both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) can be utilized. CID will provide peptide sequence information, while ETD is particularly useful for preserving labile modifications and providing more complete backbone fragmentation, which aids in the precise localization of the modification.
Visualizing Biological Pathways and Workflows
The power of this compound lies in its ability to probe complex biological systems. The Ubiquitin-Proteasome Pathway, a critical process for protein degradation and cellular regulation, is an excellent example of a system that can be studied using chemical crosslinking and mass spectrometry. The following diagrams illustrate the experimental workflow and a simplified representation of the Ubiquitin-Proteasome Pathway.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Simplified Ubiquitin-Proteasome Pathway.
In the context of the Ubiquitin-Proteasome Pathway, this compound can be used to crosslink an E3 ligase to its substrate protein. This allows for the capture of this transient interaction, which can then be identified by mass spectrometry, providing valuable insights into the specificity and regulation of protein degradation.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of Azido-PEG8-NHS Ester Reactions: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals working with bioconjugation, the precise analysis of reaction products is paramount. When utilizing linkers such as Azido-PEG8-NHS ester, which is instrumental in "click chemistry" and bioconjugation, selecting the appropriate analytical technique is critical for success. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction products, offering detailed experimental protocols and data presentation to inform your methodological choices.
The conjugation of this compound to proteins, peptides, or other amine-containing molecules introduces a polyethylene glycol (PEG) spacer and an azide functional group. This process, and the subsequent "click" reaction, necessitates robust analytical methods to separate and quantify the starting materials, the desired conjugate, and any potential side products. Due to the lack of a strong UV chromophore in the PEG component, detection methods beyond standard UV-Vis are often required, such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).
This guide will explore three primary HPLC modes for the analysis of this compound reaction products: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparison of HPLC Methods
Each HPLC method offers distinct advantages and disadvantages for the analysis of PEGylated compounds. The optimal choice depends on the specific characteristics of the analyte and the goals of the analysis, such as monitoring reaction progress, assessing purity, or characterizing the final conjugate.
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle of Separation | Based on the hydrodynamic volume (size) of the molecules in solution. | Based on the hydrophobicity of the molecules. | Based on the polarity of the molecules, partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. |
| Primary Application | Separation of large molecules like proteins and their PEGylated conjugates from smaller molecules like unreacted PEG linkers. | High-resolution separation of reaction components, including starting materials, products, and impurities. Can separate species with small differences in hydrophobicity. | Separation of polar and hydrophilic compounds. Useful for separating PEGylated peptides from unreacted PEG.[1] |
| Typical Mobile Phase | Aqueous buffers (e.g., phosphate-buffered saline). | Gradients of water and organic solvents (e.g., acetonitrile or methanol) with additives like TFA or formic acid. | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Advantages | - Mild separation conditions that can preserve the native structure of proteins.[2] - Effective for separating components with significant size differences. | - High resolving power. - Well-established and versatile technique. | - Good retention of highly polar compounds that are not well-retained by RP-HPLC. - Orthogonal selectivity to RP-HPLC. |
| Disadvantages | - Limited resolution for molecules of similar size.[2] - Not suitable for separating isomers or molecules with small structural differences. | - Can lead to denaturation of proteins due to organic solvents and hydrophobic interactions.[2] - PEG itself is hydrophobic and can lead to broad peaks. | - Can have issues with sample solubility in high organic mobile phases. - Longer equilibration times may be required. |
| Recommended Detector | RI, ELSD, MS | ELSD, MS, Charged Aerosol Detection (CAD) | ELSD, MS |
Experimental Protocols
Below are detailed starting protocols for each of the discussed HPLC methods. These should be considered as starting points and may require optimization based on the specific reaction mixture and analytes.
Method 1: Size-Exclusion Chromatography (SEC) for Protein Conjugation Analysis
This method is ideal for monitoring the conjugation of this compound to a protein and separating the resulting conjugate from the unreacted protein and excess PEG linker.
-
Column: A silica-based SEC column with a pore size appropriate for the size of the protein and its conjugate (e.g., 300 Å for antibodies).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
Expected Elution Profile: The PEGylated protein conjugate will elute first, followed by the unconjugated protein, and finally the smaller, unreacted this compound and its hydrolysis products.
Method 2: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
This method provides high-resolution separation of the reaction components and is well-suited for detailed reaction monitoring and purity assessment.
-
Column: C4 or C18 reversed-phase column (e.g., 300 Å pore size for proteins/peptides, 100 Å for small molecules). A C4 column is often preferred for proteins to reduce strong hydrophobic interactions.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C (elevated temperatures can improve peak shape for PEGylated compounds).
-
Detector: ELSD or Mass Spectrometry (MS).
-
Sample Preparation: Quench the reaction if necessary and dilute in Mobile Phase A.
-
Expected Elution Profile: The elution order will be based on hydrophobicity. Typically, the unreacted, more polar starting materials will elute earlier than the more hydrophobic PEGylated product.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for PEGylated Peptide Analysis
HILIC is a valuable alternative to RP-HPLC, especially for polar analytes that are poorly retained in reversed-phase systems. It can be particularly useful for separating PEGylated peptides from unreacted PEG.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol).
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: ELSD or Mass Spectrometry (MS).
-
Sample Preparation: Ensure the sample is dissolved in a high percentage of organic solvent to ensure good peak shape for early eluting peaks.
-
Expected Elution Profile: The elution order is from least polar to most polar. The less polar, unreacted PEG may elute before the more polar PEGylated peptide.
Visualization of Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in an HPLC-based analysis of this compound reaction products.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile.[1] This guide provides an objective comparison of the two predominant linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms.
The linker, a chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, governs the ADC's stability in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[1] This delicate balance is pivotal to widening the therapeutic window.[1]
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[2] Cleavable linkers are designed to be unstable under specific conditions prevalent within the tumor microenvironment or inside tumor cells, while non-cleavable linkers release the payload only after lysosomal degradation of the antibody. This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Quantitative Comparison of ADC Performance
The choice between a cleavable and non-cleavable linker significantly influences the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies.
In Vitro Cytotoxicity (IC50 Values)
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC | Target Antigen | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (Val-Cit) | MMAE | SK-BR-3 (HER2-high) | 10 | BenchChem |
| Trastuzumab-MCC-DM1 (T-DM1) | HER2 | Non-cleavable | DM1 | SK-BR-3 (HER2-high) | 30 | BenchChem |
| Anti-CD22-vc-MMAE | CD22 | Cleavable (Val-Cit) | MMAE | BJAB (CD22+) | ~5 | Nature |
| Anti-CD22-MCC-DM1 | CD22 | Non-cleavable | DM1 | BJAB (CD22+) | ~25 | Nature |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
In vivo studies in animal models are crucial for evaluating the anti-tumor activity of ADCs.
| ADC | Linker Type | Xenograft Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable | HER2-positive Gastric Cancer | 5 mg/kg | >90 | Clinical Cancer Research |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable | HER2-positive Gastric Cancer | 15 mg/kg | ~60 | Clinical Cancer Research |
| Anti-EGFR-vc-MMAE | Cleavable | Glioblastoma PDX | 1 mg/kg | Significant survival benefit | Clinical Cancer Research |
| Anti-EGFR-mc-MMAF | Non-cleavable | Glioblastoma PDX | 1 mg/kg | Significant survival benefit | Clinical Cancer Research |
Plasma Stability
Linker stability in plasma is a critical factor for minimizing off-target toxicity.
| ADC Linker Type | Example | Plasma Source | Stability Metric | Value | Reference |
| Cleavable (Peptide) | Valine-Citrulline (vc) | Human | % Payload Loss (10 days) | < 2% | BenchChem |
| Cleavable (Hydrazone) | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | BenchChem |
| Non-cleavable (Thioether) | SMCC | Human | % Intact ADC (7 days) | >95% | BenchChem |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
The Bystander Effect: A Key Differentiator
The "bystander effect" is the ability of an ADC's payload to kill neighboring antigen-negative tumor cells after being released from the targeted antigen-positive cell. This is a crucial mechanism for treating heterogeneous tumors.
The bystander effect is predominantly associated with cleavable linkers that release membrane-permeable payloads. Non-cleavable linkers, which release a charged payload-amino acid complex, generally have a limited or absent bystander effect because the complex cannot efficiently cross cell membranes.
| ADC | Linker Type | Payload Permeability | Bystander Effect |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable | High | Yes |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable | Low | No/Minimal |
| Brentuximab Vedotin | Cleavable | High | Yes |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Include wells for blank (medium only), control (untreated cells), and ADC-treated groups.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 48-144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general workflow for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., PBS and Matrigel mixture) to a final concentration of 2-5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, and other controls to the respective groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.
-
Efficacy Metrics: The primary efficacy metric is Tumor Growth Inhibition (TGI), calculated as a percentage relative to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis (e.g., target engagement, payload concentration).
Visualizing the Mechanisms of Action
Diagrams created using Graphviz (DOT language) illustrate key processes in ADC efficacy.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
A Researcher's Guide to Spectrophotometric Quantification of Azido-PEG8-NHS Ester Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for ensuring reproducibility and efficacy. This guide provides a comprehensive comparison of spectrophotometric methods for quantifying the labeling efficiency of Azido-PEG8-NHS ester, a popular heterobifunctional crosslinker. We delve into direct and indirect quantification techniques, compare this compound to alternative reagents, and provide detailed experimental protocols and data to inform your selection of the most suitable methodology for your research needs.
Introduction to this compound
This compound is a versatile reagent used to introduce an azide group onto proteins and other amine-containing biomolecules. This reagent features a N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form a stable amide bond, and a terminal azide group that can be used for subsequent bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Accurate quantification of the extent of labeling, often expressed as the degree of labeling (DOL), is crucial for optimizing conjugation reactions and characterizing the final bioconjugate.
Spectrophotometric Quantification Methods: A Head-to-Head Comparison
Spectrophotometry offers accessible and rapid methods for quantifying NHS ester labeling. The two primary approaches are an indirect method using 2,4,6-trinitrobenzenesulfonic acid (TNBSA) and a direct UV absorbance method.
| Feature | Indirect Method (TNBS Assay) | Direct UV Absorbance Method |
| Principle | Measures the decrease in primary amines on the biomolecule after reaction with the NHS ester. The remaining unreacted amines react with TNBSA to produce a colored product measured at ~335 nm. | Measures the absorbance of the released N-hydroxysuccinimide (NHS) or its derivatives at ~260-280 nm following hydrolysis or reaction of the NHS ester. |
| Advantages | High sensitivity for detecting free amino groups. Not directly affected by the UV absorbance of the biomolecule or the PEG linker. | Direct measurement of the leaving group. Can be used to monitor reaction kinetics in real-time.[2] |
| Disadvantages | Indirect measurement of labeling. Requires a separate standard curve for the unmodified biomolecule. Susceptible to interference from any primary amine-containing buffer components (e.g., Tris). | Prone to interference from other UV-absorbing components in the reaction mixture, such as proteins and nucleic acids.[3] The molar extinction coefficient of NHS is pH-dependent. |
| Typical Application | Determining the degree of labeling (DOL) of proteins and other biomolecules after the conjugation reaction is complete. | Assessing the hydrolysis rate of the NHS ester stock solution. Monitoring the progress of the labeling reaction. |
Performance Comparison with Alternative Reagents
While this compound is a widely used reagent, several alternatives exist, offering different reactivity, stability, and functionalities.
| Reagent Class | Key Features | Performance Comparison to this compound |
| Tetrafluorophenyl (TFP) Esters | More resistant to hydrolysis than NHS esters, especially at basic pH. | TFP esters can lead to higher labeling efficiencies in aqueous buffers due to their increased stability. The reaction kinetics may be slightly slower than NHS esters. |
| Branched PEG-NHS Esters | Offer a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance in vivo circulation times. | May provide improved steric shielding of the conjugated biomolecule. Quantification methods remain the same as for linear PEG-NHS esters. |
| Alternative Bioorthogonal Groups | Reagents with functionalities like alkynes, cyclooctynes (for copper-free click chemistry), or tetrazines offer different reaction kinetics and orthogonality. | The choice depends on the specific requirements of the subsequent ligation step. The quantification of the initial amine labeling with an NHS ester remains relevant for these reagents as well. |
Experimental Protocols
Protocol 1: Quantification of this compound Labeling using the TNBS Assay
This protocol allows for the determination of the degree of labeling by quantifying the number of free amino groups remaining on a protein after conjugation with this compound.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
TNBSA solution (e.g., 0.1% w/v in water)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
SDS solution (10% w/v)
-
1 N HCl
-
Spectrophotometer and cuvettes
Procedure:
-
Protein Labeling:
-
Dissolve the protein in the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in a compatible anhydrous solvent (e.g., DMSO or DMF) immediately before use.
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Remove the unreacted this compound using a desalting column or dialysis.
-
-
TNBS Assay:
-
Prepare a standard curve using the unmodified protein at various known concentrations in the sodium bicarbonate buffer.
-
Prepare samples of the labeled protein at a similar concentration range in the same buffer.
-
To 0.5 mL of each standard and sample, add 0.25 mL of the TNBSA solution.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm.
-
-
Calculation of Degree of Labeling (DOL):
-
Determine the concentration of free amino groups in your labeled protein sample using the standard curve.
-
Calculate the DOL using the following formula: DOL = (Moles of free amines in unmodified protein - Moles of free amines in labeled protein) / Moles of protein
-
Protocol 2: Assessment of this compound Hydrolysis by Direct UV Absorbance
This protocol is useful for assessing the stability of the this compound in aqueous solutions.
Materials:
-
This compound
-
Amine-free buffer at the desired pH (e.g., phosphate buffer)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Dissolve a known concentration of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution in the amine-free buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer.
-
Immediately measure the absorbance at ~260 nm at time zero.
-
Continue to measure the absorbance at regular time intervals.
-
An increase in absorbance at ~260 nm over time indicates the release of NHS due to hydrolysis. The rate of hydrolysis can be determined from the rate of increase in absorbance.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for labeling and spectrophotometric quantification using the TNBS assay.
Caption: Chemical reaction of this compound with a primary amine.
Conclusion
The spectrophotometric quantification of this compound labeling is a critical step in bioconjugation. The indirect TNBS assay provides a reliable method for determining the degree of labeling, while the direct UV absorbance method is useful for assessing reagent stability. The choice of PEGylation reagent should be guided by the specific requirements of the application, with alternatives like TFP esters offering enhanced stability. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can achieve more consistent and well-characterized bioconjugates, ultimately advancing their scientific and drug development endeavors.
References
- 1. This compound | CAS: 1204834-00-3 | AxisPharm [axispharm.com]
- 2. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Navigating Functional Integrity: A Comparative Guide to Assays for Azido-PEG8-NHS Ester Modified Proteins
For researchers, scientists, and drug development professionals, the modification of proteins with reagents like Azido-PEG8-NHS ester is a powerful tool for applications ranging from targeted drug delivery to advanced diagnostics. However, a critical question always follows conjugation: has the protein's function been preserved? This guide provides an objective comparison of key functional assays, supported by experimental data, to evaluate the performance of proteins after modification with this compound against their unmodified counterparts or proteins modified with alternative linkers.
The covalent attachment of a polyethylene glycol (PEG) chain, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can increase a protein's hydrodynamic size, which in turn can extend its circulation half-life, improve its stability, and reduce its immunogenicity. The this compound is a popular reagent that combines a short, discrete PEG linker (eight ethylene glycol units) with two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (like lysine residues) on the protein, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.
While the benefits of PEGylation are well-documented, the modification process itself can potentially impact a protein's three-dimensional structure and, consequently, its biological activity. Therefore, rigorous functional testing is an indispensable step in the development of any modified protein. This guide will delve into the practical aspects of assessing the functional consequences of PEGylation with this compound, focusing on common assays and the interpretation of their results.
Quantitative Comparison of Functional Parameters
To objectively assess the impact of modification with this compound, it is crucial to compare key functional parameters of the modified protein with a control, which could be the unmodified protein or the protein conjugated with a different linker. The following tables summarize typical quantitative data obtained from various functional assays.
| Assay Type | Protein | Modification | K D (nM) | k a (1/Ms) | k d (1/s) | Reference |
| Surface Plasmon Resonance (SPR) | scFv 4D5 (antibody fragment) | Unmodified | 1.8 | 1.5 x 10^5 | 2.7 x 10^-4 | |
| scFv 4D5 | PEGylated (20 kDa) | 18 | 0.5 x 10^5 | 9.0 x 10^-4 | ||
| Miniantibody 4D5-dhlx | Unmodified | 0.9 | 2.0 x 10^5 | 1.8 x 10^-4 | ||
| Miniantibody 4D5-dhlx | PEGylated (20 kDa) | 5.0 | 0.8 x 10^5 | 4.0 x 10^-4 |
Table 1: Comparison of Binding Affinity and Kinetics. This table illustrates the potential impact of PEGylation on the binding characteristics of an antibody fragment as measured by SPR. A noticeable increase in the dissociation constant (KD) for the PEGylated versions indicates a reduction in binding affinity. This change is primarily driven by a decrease in the association rate constant (ka), likely due to steric hindrance from the PEG chain, while the dissociation rate constant (kd) is less affected.
| Assay Type | Cell Line | Treatment | EC 50 (nM) | Reference |
| Cell-Based Binding Assay (Flow Cytometry) | DLD-1 (EGFR-positive) | Nimotuzumab (unmodified) | 14 ± 3 | |
| DLD-1 | Nimotuzumab-PEG6-DM1-Low | 46 ± 5 | ||
| DLD-1 | Nimotuzumab-PEG6-DM1-High | 96 ± 3 |
Table 2: Comparison of Cell-Based Binding Potency. This table shows the half-maximal effective concentration (EC50) for an antibody and its PEGylated antibody-drug conjugates (ADCs) in a cell-based binding assay. The increase in EC50 values for the PEGylated ADCs suggests that the modification, while enabling drug conjugation, can reduce the apparent binding potency to the target receptor on the cell surface.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key functional assays tailored for proteins modified with this compound.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Function
This protocol outlines a direct ELISA to assess the binding of an this compound modified protein (e.g., an antibody) to its immobilized target antigen.
Materials:
-
96-well high-binding polystyrene microplates
-
Target antigen
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
This compound modified protein
-
Unmodified control protein
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the target antigen to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of both the this compound modified protein and the unmodified control protein in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the primary antibody solutions and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for both the modified and unmodified proteins.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to determine the association (k a), dissociation (k d), and equilibrium dissociation constant (K D) of an this compound modified protein interacting with its binding partner.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, and ethanolamine)
-
Ligand (the binding partner to be immobilized)
-
Analyte (the this compound modified protein and unmodified control)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the ligand solution at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without ligand immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound modified protein and the unmodified control protein in running buffer.
-
Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
-
Dissociation:
-
After the association phase, switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If the interaction is of high affinity, a regeneration solution (e.g., low pH glycine) may be required to remove the bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k a, k d, and K D values.
-
Protocol 3: Flow Cytometry for Cell Binding
This protocol is designed to assess the binding of a fluorescently labeled or indirectly detected this compound modified antibody to its target on the surface of cells.
Materials:
-
Target cells expressing the antigen of interest
-
Control cells (antigen-negative)
-
This compound modified antibody
-
Unmodified control antibody
-
If the modified antibody is not fluorescently labeled, a fluorescently-conjugated secondary antibody.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in ice-cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation:
-
Prepare serial dilutions of the this compound modified antibody and the unmodified control antibody.
-
Add 100 µL of each antibody dilution to 100 µL of the cell suspension in flow cytometry tubes.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of a pre-titered dilution of the fluorescently-conjugated secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with Flow Cytometry Staining Buffer as described in step 3.
-
Data Acquisition: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population. Determine the Mean Fluorescence Intensity (MFI) for each sample. Plot the MFI against the antibody concentration and determine the EC50 for both the modified and unmodified antibodies.
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG8-NHS Ester
Essential safety protocols and logistical guidance for the secure handling and disposal of Azido-PEG8-NHS ester are critical for protecting researchers and ensuring laboratory integrity. This guide provides detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans tailored for scientists and professionals in drug development. Adherence to these protocols is paramount due to the compound's dual nature, possessing both the reactivity of an NHS ester and the potential hazards of an organic azide.
This compound is a valuable tool in bioconjugation and drug delivery research, enabling the linkage of molecules through "click chemistry."[1][2][3] However, its chemical structure necessitates careful handling. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can cause skin, eye, and respiratory irritation.[4] The azide group, while integral to its function, introduces the risks of toxicity and potential explosive decomposition under specific conditions, such as exposure to heat, light, friction, or shock.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table summarizes the required equipment, which should be donned before handling the compound and only removed after the work area is fully decontaminated.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, consider a silver shield glove under the nitrile glove. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles. A face shield worn over goggles is required when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area is crucial. For tasks with a higher risk of aerosol generation, a suitable respirator may be necessary. | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Footwear | Closed-toe shoes are required at all times in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for the safe handling of this compound. All manipulations should be performed within a certified chemical fume hood.
1. Preparation and Handling:
-
Storage: Store this compound at -20°C in a desiccated, tightly sealed container to protect it from moisture.
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Weighing and Dissolving: Weigh the required amount of the compound immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes. The compound is soluble in organic solvents like DMSO, DMF, and DCM.
-
Reaction Setup: Use glassware with smooth surfaces and avoid ground glass joints where friction could potentially be a hazard. When conducting reactions, work on the smallest possible scale.
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area and all equipment used for cleanup.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Deactivation of Residual Azide: For larger quantities of residual azide in solution, a chemical quenching procedure should be performed in a fume hood. This typically involves the slow addition of a reducing agent.
-
Final Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of azide-containing compounds down the drain, as they can react with metals in the plumbing to form highly explosive metal azides.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
